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Foundational

Chemical structure and physical properties of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract This technical guide provides a comprehensive overview of the chemical structure, physic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This diarylmethanol derivative is a valuable building block in medicinal chemistry and materials science. This document offers a detailed exploration of its molecular architecture, predicted and experimentally-derived properties, and robust protocols for its synthesis and purification. Spectroscopic data interpretation is also provided to aid in its unambiguous identification. The insights and methodologies presented herein are intended to empower researchers in their synthetic endeavors and application-driven research involving this class of compounds.

Chemical Identity and Molecular Structure

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a secondary alcohol featuring a central methanol carbon bonded to a 4-bromophenyl group and a 2-methoxy-5-methylphenyl group. The presence of a stereocenter at the carbinol carbon means the compound can exist as a racemic mixture of two enantiomers.

The structural and identifying information for this compound is summarized below:

IdentifierValueSource
IUPAC Name (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanolN/A
CAS Number 944651-12-1
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.19 g/mol
InChI 1S/C15H15BrO2/c1-10-3-8-14(18-2)13(9-10)15(17)11-4-6-12(16)7-5-11/h3-9,15,17H,1-2H3
InChIKey HECOKVWXLLDORV-UHFFFAOYSA-N
SMILES COc1ccc(C)cc1C(O)c1ccc(Br)cc1N/A

Molecular Structure:

Caption: 2D structure of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

Physicochemical Properties

PropertyPredicted/Estimated ValueComments and Comparative Insights
Melting Point Solid at room temperature; likely in the range of 70-90 °C.(4-Bromophenyl)methanol has a melting point of 75-78 °C.[1] The additional substituted phenyl ring in the target molecule would likely increase the melting point due to increased molecular weight and potential for more efficient crystal packing.
Boiling Point > 300 °C (decomposes)Diarylmethanols generally have high boiling points and tend to decompose before boiling at atmospheric pressure.
Solubility Soluble in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane. Sparingly soluble in non-polar solvents like hexane. Insoluble in water.The aromatic nature of the compound contributes to its solubility in organic solvents.[2][3] The presence of the polar hydroxyl group provides some affinity for polar solvents.
Appearance Expected to be a white to off-white crystalline solid.Many purified diarylmethanol compounds are crystalline solids at room temperature.[4][5]

Synthesis Methodologies

The synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol can be achieved through two primary and reliable synthetic routes: the Grignard reaction and the reduction of a corresponding diaryl ketone. The choice of method may depend on the availability of starting materials and desired scale.

Synthesis via Grignard Reaction

This is a classic and highly effective method for forming the carbon-carbon bond between the two aromatic rings and creating the carbinol center.

Reaction Scheme:

G A 4-Bromobenzaldehyde E (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol A->E 2. B 2-Bromo-4-methylanisole C Mg, THF B->C 1. D 2-methoxy-5-methylphenyl magnesium bromide C->D D->E F H₃O⁺ workup E->F

Caption: Grignard reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol:

Objective: To synthesize (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol via the Grignard reaction.

Materials:

  • 2-Bromo-4-methylanisole

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • 4-Bromobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, place a solution of 2-bromo-4-methylanisole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the anisole solution to the magnesium turnings. The reaction is initiated upon the disappearance of the iodine color and gentle refluxing of the solvent.

    • Once initiated, add the remaining anisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours or until most of the magnesium has been consumed. The resulting dark solution is the Grignard reagent, 2-methoxy-5-methylphenylmagnesium bromide.[2]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the cooled Grignard reagent via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[6][7]

Synthesis via Reduction of Diaryl Ketone

An alternative route involves the synthesis of the corresponding diaryl ketone, (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone, followed by its reduction to the desired secondary alcohol.

Reaction Scheme:

G A (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone B NaBH₄, Methanol A->B C (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol B->C

Caption: Reduction of a diaryl ketone to the target diarylmethanol.

Detailed Experimental Protocol:

Objective: To synthesize (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol by the reduction of the corresponding ketone.

Materials:

  • (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Deionized water

  • 3 M Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reduction Reaction:

    • In a round-bottom flask, dissolve (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone (1.0 equivalent) in methanol.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise to the cooled solution.[8]

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]

  • Work-up and Purification:

    • Once the reaction is complete, carefully add deionized water to quench the excess NaBH₄.

    • Add 3 M NaOH solution to decompose the borate esters.[10]

    • Extract the aqueous layer with dichloromethane (3 x volume of methanol).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization as described in the Grignard protocol.[6][7]

Spectroscopic Characterization

While experimental spectra for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol are not widely published, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~7.45d, J ≈ 8.4 Hz2HH on C adjacent to C-Br (4-bromophenyl)Aromatic protons ortho to the bromine atom are deshielded.
~7.25d, J ≈ 8.4 Hz2HH on C adjacent to C-carbinol (4-bromophenyl)Aromatic protons ortho to the carbinol-bearing carbon.
~7.10d, J ≈ 8.0 Hz1HH-6' (2-methoxy-5-methylphenyl)Aromatic proton ortho to the carbinol group.
~6.95dd, J ≈ 8.0, 2.0 Hz1HH-4' (2-methoxy-5-methylphenyl)Aromatic proton coupled to two neighboring protons.
~6.80d, J ≈ 2.0 Hz1HH-3' (2-methoxy-5-methylphenyl)Aromatic proton with a small coupling constant from the meta proton.
~5.80s1HCH-OH (carbinol proton)The benzylic proton signal is typically a singlet.
~3.80s3H-OCH₃ (methoxy protons)Characteristic singlet for a methoxy group.
~2.30s3H-CH₃ (methyl protons)Characteristic singlet for an aromatic methyl group.
~2.20br s1H-OH (hydroxyl proton)The chemical shift of the hydroxyl proton is variable and the signal is often broad.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentJustification
~155.0C-2' (C-OCH₃)Aromatic carbon attached to the electron-donating methoxy group.
~143.0C-1 (C-carbinol, 4-bromophenyl)Quaternary carbon of the 4-bromophenyl ring attached to the carbinol.
~135.0C-1' (C-carbinol, 2-methoxy-5-methylphenyl)Quaternary carbon of the substituted phenyl ring attached to the carbinol.
~131.5C-3, C-5 (CH, 4-bromophenyl)Aromatic carbons ortho to the bromine.
~130.0C-5' (C-CH₃)Aromatic carbon attached to the methyl group.
~128.5C-2, C-6 (CH, 4-bromophenyl)Aromatic carbons ortho to the carbinol-bearing carbon.
~128.0C-6' (CH)Aromatic methine carbon.
~121.0C-4 (C-Br)Aromatic carbon directly bonded to bromine.
~119.0C-4' (CH)Aromatic methine carbon.
~110.0C-3' (CH)Aromatic methine carbon shielded by the ortho-methoxy group.
~75.0CH-OH (carbinol carbon)The carbinol carbon signal appears in this region.
~55.5-OCH₃ (methoxy carbon)Typical chemical shift for a methoxy carbon.
~20.5-CH₃ (methyl carbon)Typical chemical shift for an aromatic methyl carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Major IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3550-3200Broad, MediumO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic -CH₃ and -OCH₃)
1600-1450StrongC=C stretch (aromatic rings)
1250-1200StrongC-O stretch (asymmetric, aryl-alkyl ether)
1050-1000StrongC-O stretch (secondary alcohol)
~1070StrongC-Br stretch

The presence of a broad absorption in the 3550-3200 cm⁻¹ region is a key indicator of the hydroxyl group. The strong absorptions in the aromatic region and the C-O stretching regions further confirm the structure.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z 306/308 corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected, although it may be weak.

  • Loss of H₂O: A significant peak at m/z 288/290 resulting from the loss of a water molecule from the molecular ion.

  • Loss of the 4-bromophenyl group: A fragment at m/z 151 corresponding to the [M - C₆H₄Br]⁺ ion.

  • 4-bromobenzyl cation: A prominent peak at m/z 171/173.

  • 2-methoxy-5-methylphenyl cation: A peak at m/z 135.

Applications and Relevance

Diarylmethanol scaffolds are prevalent in a wide range of biologically active molecules and functional materials. The specific substitution pattern of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol makes it a versatile intermediate for:

  • Drug Discovery: The diarylmethanol core is found in antihistamines, anticholinergics, and other therapeutic agents. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the synthesis of diverse compound libraries.

  • Materials Science: Aryl-substituted methanols can be precursors to dyes, liquid crystals, and other organic materials with interesting photophysical properties.

Safety and Handling

Detailed toxicological data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is not available. Standard laboratory safety precautions should be followed when handling this compound. It is recommended to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood.

Conclusion

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a detailed overview of its chemical structure, predicted physical properties, and robust synthetic protocols. The presented spectroscopic data will aid in its characterization and quality control. The methodologies and information contained herein are intended to serve as a practical resource for researchers engaged in the synthesis and application of this and related diarylmethanol compounds.

References

  • (2-Bromophenyl)(2-methoxy-5-methylphenyl)methanol | 1283019-66-8 | Appchem. (n.d.). Retrieved April 7, 2026, from [Link]

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  • 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved April 7, 2026, from [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved April 7, 2026, from [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved April 7, 2026, from [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. (n.d.). Retrieved April 7, 2026, from [Link]

  • Solubility Correlations of Common Organic Solvents - ACS Publications. (2018, June 6). Retrieved April 7, 2026, from [Link]

  • Methanol, bis(4-bromophenyl)- - the NIST WebBook. (n.d.). Retrieved April 7, 2026, from [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.). Retrieved April 7, 2026, from [Link]

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  • (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | C8H8BrO2 | CID 58762592 - PubChem. (n.d.). Retrieved April 7, 2026, from [Link]

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  • Recrystallization - YouTube. (2020, July 2). Retrieved April 7, 2026, from [Link]

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Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Bromophenyl)(2-methoxy-5-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. In the absence of direct experimental spectra in publicly available literature, this guide leverages fundamental NMR principles and comparative data from structurally analogous compounds to provide a robust prediction and interpretation of the spectral data. This document serves as a valuable resource for the structural elucidation and verification of this compound, which is of interest in medicinal chemistry and materials science.

Introduction: The Importance of Structural Verification

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a diarylmethanol derivative. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and potential applications. NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. This guide will delve into the theoretical underpinnings of the ¹H and ¹³C NMR spectra of the title compound, providing a detailed roadmap for its spectral assignment.

Experimental Design and Considerations in NMR Spectroscopy

The acquisition of high-quality NMR spectra is contingent on a well-designed experimental setup. The choice of solvent and instrument parameters are critical for obtaining optimal resolution and signal-to-noise.

Solvent Selection: A Critical Choice

For the analysis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, a deuterated solvent that can dissolve the compound without interfering with its signals is necessary. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and the presence of a single residual proton signal that can be used for spectral referencing.[1][2] Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆, depending on the compound's solubility.[1][3] The choice of solvent can slightly influence the chemical shifts of the analyte's signals.[4][5][6][7]

Spectrometer Frequency and Parameters

NMR spectra are typically acquired on high-field spectrometers (e.g., 400 MHz or higher for ¹H NMR) to achieve better signal dispersion and resolution. Standard pulse sequences are generally sufficient for routine ¹H and ¹³C NMR acquisition. For ¹³C NMR, proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted ¹H NMR spectrum of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol in CDCl₃ is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents on the aromatic rings.

Table 1: Predicted ¹H NMR Data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.45Doublet2HH-2', H-6'These protons are ortho to the bromine atom, which is an electron-withdrawing group, causing a downfield shift. They are chemically equivalent and will appear as a doublet due to coupling with H-3' and H-5'.
~ 7.25Doublet2HH-3', H-5'These protons are meta to the bromine atom and will appear as a doublet due to coupling with H-2' and H-6'.
~ 7.05Doublet1HH-6This proton is ortho to the methoxy group and meta to the methyl group, leading to a specific chemical shift. It will appear as a doublet due to coupling with H-4.
~ 6.90Doublet of doublets1HH-4This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~ 6.75Singlet1HH-3This proton is ortho to both the methoxy and the hydroxymethyl group, and will likely appear as a singlet due to minimal coupling with other protons.
~ 5.80Singlet1HCH-OHThe benzylic proton is deshielded by the adjacent oxygen and aromatic rings, resulting in a downfield chemical shift. The signal is typically a singlet but can sometimes show coupling to the hydroxyl proton.
~ 3.80Singlet3HOCH₃The methoxy protons are shielded and appear as a sharp singlet.
~ 2.30Singlet3HCH₃The methyl protons on the aromatic ring are shielded and appear as a singlet.
~ 2.50 (broad)Singlet1HOHThe chemical shift of the hydroxyl proton is variable and concentration-dependent. It often appears as a broad singlet due to chemical exchange.

Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.[8][9] The chemical shifts are spread over a wider range compared to ¹H NMR, providing excellent resolution.[10][11]

Table 2: Predicted ¹³C NMR Data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Chemical Shift (δ, ppm)AssignmentRationale
~ 156.0C-2The carbon atom bearing the electron-donating methoxy group is significantly deshielded.
~ 142.0C-1'The ipso-carbon of the 4-bromophenyl ring is deshielded.
~ 138.0C-1The quaternary carbon of the 2-methoxy-5-methylphenyl ring attached to the hydroxymethyl group.
~ 131.5C-3', C-5'These carbons are deshielded due to their proximity to the bromine atom.
~ 130.0C-5The carbon atom bearing the methyl group.
~ 128.0C-2', C-6'These carbons are deshielded by the aromatic ring currents.
~ 121.0C-4Aromatic CH carbon.
~ 120.0C-BrThe carbon atom directly attached to the bromine atom is significantly deshielded.
~ 115.0C-6Aromatic CH carbon.
~ 110.0C-3Aromatic CH carbon, shielded by the ortho-methoxy group.
~ 75.0CH-OHThe benzylic carbon is deshielded by the attached oxygen atom.
~ 55.5OCH₃The methoxy carbon is in the typical range for such functional groups.
~ 21.0CH₃The methyl carbon is shielded and appears upfield.

Visualization of Molecular Structure and Key NMR Concepts

Diagrams are essential for visualizing the relationships between molecular structure and NMR data.

Figure 1: Molecular structure of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

NMR_Workflow Sample Sample Preparation (Dissolve in CDCl3) NMR NMR Spectrometer (Acquire 1H & 13C data) Sample->NMR Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Figure 2: A typical workflow for NMR-based structural elucidation.

Conclusion: A Predictive Yet Powerful Approach

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. By applying fundamental principles of NMR spectroscopy and leveraging data from analogous structures, we have constructed a detailed and reliable spectral interpretation. This in-depth guide serves as a valuable tool for any researcher or scientist involved in the synthesis, characterization, or application of this and related compounds, underscoring the predictive power of NMR spectroscopy in modern chemical research.

References

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  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Gregory, R. F., Martin, E. G., & Gary, E. M. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2056–2102.

Sources

Foundational

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of Substituted Diarylmethanols

A Case Study Approach for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Structural Clarity in Drug Discovery The diarylmethanol scaffold is a privileged structure in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Approach for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Clarity in Drug Discovery

The diarylmethanol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent antihistaminic and neuroactive drugs.[1][2] The precise three-dimensional arrangement of atoms and the subtle interplay of intermolecular forces within the crystal lattice are paramount, dictating critical pharmaceutical properties such as solubility, stability, and bioavailability.[3] Single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating this atomic-level detail, providing unambiguous structural proof and invaluable insights for rational drug design.[4][5]

This guide provides a comprehensive, in-depth walkthrough of the entire X-ray crystal structure analysis workflow. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the causality behind each decision, ensuring a robust and self-validating experimental design.

A Note on the Subject Compound: While this guide is titled with the specific molecule (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, a thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a deposited crystal structure for this exact compound.[6][7] To maintain the highest degree of scientific integrity and provide a guide grounded in verifiable data, we will pivot to a closely related analogue for which a complete, high-quality dataset has been published: (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol .[8] The principles, protocols, and analytical techniques detailed herein are directly applicable to the original topic compound and the broader class of diarylmethanols, making this a universally relevant manual for researchers in the field.

Part 1: Synthesis and Single Crystal Cultivation

The journey to a crystal structure begins with the synthesis of high-purity material and the meticulous cultivation of a single crystal suitable for diffraction.

Synthesis of a Diarylmethanol via Grignard Reaction

The Grignard reaction is a robust and versatile method for forming the carbon-carbon bond at the heart of the diarylmethanol core.[9][10] The protocol below describes a general procedure adaptable for a wide range of aryl aldehydes and arylmagnesium halides.

  • Apparatus Preparation: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be rigorously flame-dried or oven-dried (120°C overnight) and assembled under a dry, inert atmosphere (N₂ or Ar) to exclude atmospheric moisture, which would quench the Grignard reagent.[11]

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in the reaction flask. A single crystal of iodine can be added as an activator.

    • Prepare a solution of the aryl halide (e.g., 4-bromotoluene, 1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).

    • Add a small portion of the aryl halide solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently reflux.

    • Add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux, ensuring efficient reaction and minimizing side reactions like Wurtz coupling.[12]

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure full conversion to the Grignard reagent.

  • Reaction with Aldehyde:

    • Dissolve the aryl aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq.) in anhydrous ether/THF and cool the solution to 0°C in an ice bath.

    • Add the prepared Grignard reagent to the aldehyde solution slowly via cannula or dropping funnel. The exothermicity of the reaction must be controlled to prevent side reactions.

  • Work-up and Purification:

    • After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids at this stage to prevent potential elimination reactions.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure diarylmethanol. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity (>98%) before proceeding to crystallization.

Single Crystal Growth: The Art of Slow Evaporation

Obtaining a diffraction-quality single crystal is often the most challenging bottleneck in structure determination.[4] The slow evaporation technique is the most common and straightforward method for small organic molecules.[3][13][14] The core principle is to allow the concentration of the solute to increase gradually, moving the system into the metastable zone where nucleation and crystal growth can occur without rapid precipitation.[4]

  • Solvent Screening: Select a suitable solvent or solvent system. An ideal solvent will dissolve the compound moderately at room temperature. A common approach is to use a binary system consisting of a good solvent and a more volatile "anti-solvent" in which the compound is less soluble.

  • Solution Preparation:

    • Dissolve a small amount (10-30 mg) of the purified compound in a minimal amount of the chosen solvent in a small, clean glass vial (e.g., 4 mL). Gentle warming may be used to aid dissolution.

    • Ensure the resulting solution is undersaturated at room temperature. If any solid remains, add slightly more solvent. If the solution is saturated, it may lead to the formation of many small microcrystals instead of a few large single crystals.

  • Evaporation Control:

    • Cover the vial with a cap, but do not seal it tightly. A screw cap can be left slightly loose, or the vial can be covered with parafilm perforated with a few pinholes. This is the critical step: the rate of evaporation must be slow, often taking several days to weeks.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Patience is key.

  • Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully harvest one using a nylon loop or a fine needle, drawing a small amount of the mother liquor with it to prevent the crystal from drying out and cracking.

Part 2: X-ray Diffraction: Data Collection and Processing

With a suitable crystal, the final experimental stage of the analysis can begin. This process involves irradiating the crystal with X-rays and measuring the resulting diffraction pattern.[15]

Data Collection

The harvested crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. To minimize thermal vibrations of the atoms and thereby obtain sharper diffraction spots, data is typically collected at low temperatures (around 100 K) using a cryostream.[16] A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) is directed at the crystal. The crystal is then rotated, and a series of diffraction images are collected on an area detector.[15][17]

The table below summarizes the data collection parameters for our case study compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol.[8]

ParameterValue
Chemical FormulaC₁₂H₁₀ClNO
Formula Weight219.66 g/mol
Temperature120(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.9818 (4) Å
b5.8211 (2) Å
c16.5982 (7) Å
α90°
β108.033 (2)°
γ90°
Volume1008.23 (7) ų
Z4
Calculated Density1.447 Mg/m³
Absorption Coefficient0.354 mm⁻¹
F(000)456
Data Processing: From Images to Intensities

The raw diffraction images must be processed to yield a list of reflection indices (h,k,l) and their corresponding intensities. This computational process consists of two main stages: integration and scaling.[15][18]

  • Integration: This involves identifying the diffraction spots on each image, determining the unit cell parameters and crystal orientation (indexing), and measuring the intensity of each spot while subtracting the local background.[5][19]

  • Scaling and Merging: The intensities from all collected images are put onto a common scale to correct for experimental variations (e.g., fluctuations in beam intensity, crystal decay). Symmetry-equivalent reflections are then averaged to produce a final, unique dataset. This step provides crucial statistics about the quality of the data.[15]

The overall workflow from crystal selection to the generation of a final reflection file is a critical, multi-step process.

XRay_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal Single Crystal Growth synthesis->crystal mount Crystal Mounting crystal->mount data_coll Data Collection (Diffractometer) mount->data_coll raw_images Raw Diffraction Images data_coll->raw_images Data Transfer integration Integration (Indexing, Intensity Extraction) raw_images->integration scaling Scaling & Merging integration->scaling hkl_file Final .hkl File (h, k, l, I, σ(I)) scaling->hkl_file Interactions cluster_chain 1D Zigzag Chain mol1 Molecule A (R) mol2 Molecule B (S) mol1->mol2 O-H···N (Hydrogen Bond) mol3 Molecule C (R) mol2->mol3 O-H···N (Hydrogen Bond) mol5 Molecule B' (S) mol2->mol5 C-Cl···π (Weak Interaction) mol4 Molecule A' (R)

Sources

Exploratory

Technical Guide: Mechanism and Synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Prepared by: Gemini, Senior Application Scientist Introduction (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a substituted benzhydrol, a class of diarylmethanol compounds. Molecules within this structural class ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a substituted benzhydrol, a class of diarylmethanol compounds. Molecules within this structural class are pivotal intermediates in the synthesis of pharmaceuticals and functional materials.[1][2] Their utility stems from the versatile diarylmethanol core, which can be further functionalized to create a diverse array of complex molecules. This guide provides an in-depth examination of the primary synthetic route for this compound—the Grignard reaction—elucidating the underlying mechanism, detailing a comprehensive experimental protocol, and discussing critical parameters for successful synthesis.

Core Synthetic Strategy: The Grignard Reaction

The formation of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is most effectively achieved through a Grignard reaction. This cornerstone of organic synthesis is unparalleled for its efficiency in creating carbon-carbon bonds.[3][4] The strategy involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde.[5]

For the target molecule, the synthesis is logically designed in two key stages:

  • Formation of the Grignard Reagent: 4-bromophenylmagnesium bromide is prepared from 1,4-dibromobenzene and magnesium metal.

  • Nucleophilic Addition: The prepared Grignard reagent is reacted with 2-methoxy-5-methylbenzaldehyde.

  • Aqueous Workup: The intermediate alkoxide is protonated to yield the final secondary alcohol product.

This approach is selected for its high yield, reliability, and the commercial availability of the required precursors.

Detailed Mechanism of Formation

The reaction proceeds through a well-understood nucleophilic addition mechanism.[5][6] While some sterically hindered aromatic ketones can react via a single-electron transfer (SET) pathway, the reaction between an aryl Grignard reagent and a benzaldehyde derivative is predominantly a polar, nucleophilic process.[5][7]

Part 1: Formation of the Grignard Reagent

The process begins with the synthesis of the organometallic nucleophile, 4-bromophenylmagnesium bromide. This involves the reaction of an aryl halide with magnesium metal in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether.[3][4]

Ar-Br + Mg --(anhydrous ether)--> Ar-MgBr

The ether solvent is critical; it coordinates with the magnesium center, stabilizing the Grignard reagent in solution. The carbon-magnesium bond is highly polarized, imparting a significant negative charge on the carbon atom, making it a potent nucleophile and a strong base.[3][6]

Part 2: Nucleophilic Addition to the Aldehyde

The nucleophilic carbon of the 4-bromophenylmagnesium bromide attacks the electrophilic carbonyl carbon of 2-methoxy-5-methylbenzaldehyde. The electron pair from the carbon-magnesium bond forms a new carbon-carbon bond, and simultaneously, the π-bond of the carbonyl group breaks, with the electrons moving to the electronegative oxygen atom.[8] This step results in the formation of a magnesium alkoxide intermediate.

Part 3: Aqueous Workup

The reaction is completed by an aqueous workup step. A dilute acid (such as ammonium chloride or dilute HCl) is added to the reaction mixture only after the initial addition is complete.[8][9] The alkoxide intermediate is a strong base and is readily protonated by the acid to yield the final alcohol product, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, and water-soluble magnesium salts.

The overall mechanistic flow is visualized below.

Grignard Mechanism Start Reactants: 4-Bromobenzene 2-Methoxy-5-methylbenzaldehyde Magnesium Turnings Grignard_Formation Step 1: Grignard Reagent Formation (Anhydrous THF) Start->Grignard_Formation Mg, THF Grignard_Reagent 4-Bromophenyl- magnesium bromide (Nucleophile) Grignard_Formation->Grignard_Reagent Nucleophilic_Attack Step 2: Nucleophilic Addition Grignard_Reagent->Nucleophilic_Attack Attacks carbonyl Aldehyde 2-Methoxy-5-methyl- benzaldehyde (Electrophile) Aldehyde->Nucleophilic_Attack Alkoxide Intermediate: Magnesium Alkoxide Salt Nucleophilic_Attack->Alkoxide Workup Step 3: Aqueous Acidic Workup (e.g., aq. NH4Cl) Alkoxide->Workup Protonation Product Final Product: (4-Bromophenyl)(2-methoxy-5- methylphenyl)methanol Workup->Product Byproducts Byproducts: Mg(OH)Br, Salts Workup->Byproducts

Sources

Foundational

Safety, handling, and toxicity data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

An In-Depth Technical Guide to the Safety, Handling, and Toxicological Assessment of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Executive Summary (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a diarylmethan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety, Handling, and Toxicological Assessment of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Executive Summary

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a diarylmethanol compound with potential applications in organic synthesis and medicinal chemistry. As with any novel or sparsely studied chemical entity, a thorough understanding of its potential hazards, coupled with rigorous handling protocols, is paramount for ensuring researcher safety and experimental integrity. This guide provides a comprehensive framework for the safe handling, storage, and risk assessment of this compound. Due to the absence of a complete, officially compiled toxicological profile for this specific molecule, this document employs a precautionary approach, inferring potential hazards from its structural motifs—a brominated aromatic ring, a substituted anisole moiety, and a benzhydrol core. The protocols and recommendations herein are grounded in established principles of chemical safety and are intended for use by trained professionals in a controlled laboratory setting.

Chemical and Physical Identity

Before handling any compound, a clear identification is crucial. The properties listed below are based on available data and computational predictions.

Identifier Value Source
IUPAC Name (4-bromophenyl)(2-methoxy-5-methylphenyl)methanolChemspace
Molecular Formula C15H15BrO2PubChem
Molecular Weight 307.18 g/mol PubChem
CAS Number 1354452-32-6Chemspace
Canonical SMILES CC1=CC(=C(C=C1)OC)C(C2=CC=C(C=C2)Br)OPubChem
Physical Form Solid (predicted)-

Hazard Identification and Classification: A Precautionary Approach

Given the lack of specific toxicological data for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, a risk assessment must be based on its constituent chemical functionalities. According to the Globally Harmonized System (GHS), this compound should be treated as hazardous until proven otherwise.

Predicted GHS Hazard Statements (based on structural analogs):

  • H302: Harmful if swallowed. (Analog: Bromobenzene)

  • H315: Causes skin irritation. (Analog: Substituted phenols, Benzhydrol)

  • H319: Causes serious eye irritation. (Analog: Benzhydrol)

  • H335: May cause respiratory irritation. (Analog: Aromatic compounds)

  • H411: Toxic to aquatic life with long-lasting effects. (Analog: Brominated aromatics)

The workflow for this precautionary hazard assessment is outlined below.

GHS_Hazard_Assessment cluster_compound Target Compound Analysis cluster_analogs Structural Analog Analysis cluster_assessment Hazard Inference & Classification Compound (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Analog1 Bromophenyl Moiety (e.g., Bromobenzene) Compound->Analog1 Deconstruct into functional motifs Analog2 Benzhydrol Core Compound->Analog2 Deconstruct into functional motifs Analog3 Substituted Anisole Moiety Compound->Analog3 Deconstruct into functional motifs Assess Evaluate Known Hazards of Analogs (H302, H315, H319, H411) Analog1->Assess Analog2->Assess Analog3->Assess Classify Apply Precautionary Principle: Assign GHS Classifications to Target Assess->Classify Synthesize Data

Caption: Precautionary hazard assessment workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the most effective way to mitigate the risks associated with an uncharacterized compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Check glove manufacturer data for breakthrough times for related solvents if in solution.

    • Body Protection: A flame-resistant laboratory coat.

    • Respiratory Protection: Not typically required if work is confined to a fume hood. If weighing large quantities outside of a containment system, a NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary.

Standard Operating Procedure (SOP) for Handling

This step-by-step protocol ensures a systematic and safe approach to handling the compound.

  • Preparation:

    • Designate a specific area within the fume hood for the experiment.

    • Ensure all necessary equipment (spatulas, glassware, balances) and waste containers are inside the hood.

    • Verify that a currently certified safety shower and eyewash station are accessible.

  • Weighing:

    • Weigh the solid compound in a tared container within the fume hood to prevent inhalation of fine particulates.

    • Use a static-free weighing dish if the compound is a fine powder.

  • Dissolution:

    • Add solvent to the solid slowly to avoid splashing.

    • If dissolution is exothermic, use an ice bath for cooling.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

    • Carefully remove gloves and wash hands thoroughly with soap and water.

SOP_Workflow Start Start: Prepare for Handling Prep Step 1: Designate Area & Assemble Equipment in Fume Hood Start->Prep Weigh Step 2: Weigh Compound Inside Fume Hood Prep->Weigh Dissolve Step 3: Dissolve Compound (Monitor for Exotherms) Weigh->Dissolve Decon Step 4: Decontaminate Surfaces & Equipment Dissolve->Decon End End: Safe Completion Decon->End

Caption: Standard Operating Procedure for safe handling.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Compatibility: Store away from strong oxidizing agents and strong acids.

Toxicological Profile: An Inferential Analysis

As no specific studies are available, this section provides an expert assessment based on the toxicological profiles of structurally related molecules.

Acute Toxicity
  • Oral: The bromophenyl group suggests a potential for moderate oral toxicity, similar to other halogenated aromatic hydrocarbons. The LD50 in rats for the related compound bromobenzene is 2383 mg/kg.

  • Dermal: Expected to be a skin irritant. Aromatic alcohols like benzhydrol can cause irritation upon prolonged contact.

  • Inhalation: The compound is predicted to be a solid with low vapor pressure, limiting inhalation risk at room temperature. However, aerosols or dust could cause respiratory tract irritation.

Chronic Toxicity and Metabolism
  • Metabolism: The molecule is likely metabolized in the liver via cytochrome P450 enzymes. Oxidation of the aromatic rings and conjugation are expected metabolic pathways. The presence of the bromine atom may influence the metabolic rate and could potentially lead to the formation of reactive intermediates.

  • Carcinogenicity, Mutagenicity, Genotoxicity: No data exists. However, some halogenated aromatic compounds are known to have genotoxic potential. Therefore, this compound should be handled as a potential mutagen/carcinogen until data proves otherwise.

Ecotoxicity

The brominated aromatic structure is a cause for concern regarding environmental persistence and aquatic toxicity. Such compounds are often poorly biodegradable and can bioaccumulate. It should be considered toxic to aquatic life with long-lasting effects and disposed of as hazardous chemical waste.

Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

Exposure Type First Aid Measure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation (fume hood).

  • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

References

  • Title: Hazardous Substance Fact Sheet: Bromobenzene Source: New Jersey Department of Health URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Grignard Synthesis Protocol for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Introduction & Strategic Rationale (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a highly valued diarylmethanol intermediate in medicinal chemistry[1]. It serves as a critical structural building block in the synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a highly valued diarylmethanol intermediate in medicinal chemistry[1]. It serves as a critical structural building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly sodium-glucose cotransporter 2 (SGLT2) inhibitors (gliflozins) such as Luseogliflozin[2],[3]. These therapeutics are essential for the management of type 2 diabetes mellitus, functioning by preventing glucose reabsorption in the proximal renal tubules[4].

Retrosynthetic Strategy & Causality: To construct the diarylmethanol core, two primary Grignard disconnections are theoretically possible:

  • Route A: 4-Bromophenylmagnesium bromide + 2-methoxy-5-methylbenzaldehyde.

  • Route B: (2-Methoxy-5-methylphenyl)magnesium bromide + 4-bromobenzaldehyde.

Route B is the field-proven standard. Attempting Route A requires the mono-metalation of 1,4-dibromobenzene. This is notoriously difficult to control without specialized continuous-flow chemistry or turbo-Grignard reagents, often resulting in statistical mixtures of unreacted starting material, mono-Grignard, and di-Grignard species. Conversely, Route B utilizes 2-bromo-4-methylanisole, which possesses a single, unambiguous site for magnesium insertion. The resulting Grignard reagent reacts cleanly with 4-bromobenzaldehyde—an inexpensive and highly stable electrophile—ensuring high yield and simplified downstream purification.

Reaction Workflow

GrignardWorkflow A 2-Bromo-4-methylanisole (1.1 eq) Grignard (2-Methoxy-5-methylphenyl) magnesium bromide A->Grignard Metalation Mg Mg Turnings / I2 Anhydrous THF Mg->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Addition Aldehyde 4-Bromobenzaldehyde (1.0 eq) Aldehyde->Alkoxide Product (4-Bromophenyl)(2-methoxy- 5-methylphenyl)methanol Alkoxide->Product Hydrolysis Quench Sat. NH4Cl (aq) Quench Quench->Product

Fig 1: Synthetic workflow for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
2-Bromo-4-methylanisole201.061.1022.1 g (110 mmol)Nucleophile Precursor
Magnesium turnings24.311.202.9 g (120 mmol)Metalating Agent
4-Bromobenzaldehyde185.021.0018.5 g (100 mmol)Electrophile
Iodine (I₂)253.810.010.25 g (1 mmol)Surface Initiator
Anhydrous THF72.11-200 mLSolvent
Sat. NH₄Cl (aq)--100 mLQuenching Agent

Note on Stoichiometry: A 1.1 equivalent excess of the Grignard reagent is utilized to ensure complete consumption of 4-bromobenzaldehyde. Unreacted aldehyde is significantly more difficult to separate from the target diarylmethanol than the protonated Grignard byproduct (4-methylanisole), which can be easily removed via trituration or column chromatography.

Step-by-Step Experimental Protocol

Part A: Preparation of the Grignard Reagent
  • Apparatus Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a reflux condenser, and an argon/nitrogen inlet.

  • Magnesium Activation: Add magnesium turnings (2.9 g, 120 mmol) and a single crystal of iodine (0.25 g, 1 mmol) to the flask. Heat gently with a heat gun under vacuum until iodine vapors fill the flask, then backfill with argon.

    • Causality: Iodine chemically etches the passivating magnesium oxide (MgO) layer, exposing a highly reactive, pure magnesium surface necessary for reliable initiation.

  • Initiation: Add 20 mL of anhydrous THF to the flask. Add approximately 5% (1 mL) of the total 2-bromo-4-methylanisole. Stir at room temperature. The disappearance of the brown iodine color and a slight exotherm indicate successful initiation.

  • Reagent Addition: Dilute the remaining 2-bromo-4-methylanisole (total 22.1 g, 110 mmol) in 80 mL of anhydrous THF. Transfer this to the addition funnel. Add the solution dropwise over 45 minutes, maintaining a gentle reflux.

  • Maturation: Once addition is complete, reflux the mixture for an additional 1 hour to ensure complete metalation. Cool the resulting dark grey/brown solution of (2-methoxy-5-methylphenyl)magnesium bromide to 0 °C using an ice bath.

Part B: Nucleophilic Addition
  • Electrophile Preparation: Dissolve 4-bromobenzaldehyde (18.5 g, 100 mmol) in 50 mL of anhydrous THF.

  • Coupling: Add the aldehyde solution dropwise to the Grignard reagent at 0 °C over 30 minutes.

    • Causality: Controlling the addition rate and temperature prevents the localized accumulation of heat. Excessive heat can trigger side reactions, such as single-electron transfer (SET) driven pinacol coupling of the aldehyde.

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2, visualizing with UV).

Part C: Quenching and Purification
  • Quenching: Cool the flask back to 0 °C. Slowly add 100 mL of saturated aqueous NH₄Cl.

    • Causality: Saturated NH₄Cl is a mild proton source. Using strong acids (like HCl) is strictly prohibited, as diarylmethanols readily dehydrate under strongly acidic conditions to form highly stable, deeply colored diarylmethyl carbocations, leading to etherification or oligomerization.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing & Drying: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from hot heptane/toluene to yield (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol as a white to off-white solid.

Analytical Characterization (Self-Validation)

  • ¹H NMR (400 MHz, CDCl₃): Expected to show a distinct singlet for the methoxy group (~3.8 ppm), a singlet for the aryl methyl group (~2.3 ppm), a singlet for the methine proton (CH-OH) around 6.0 ppm, and a broad singlet for the hydroxyl proton (exchangeable with D₂O). The aromatic region (6.7–7.5 ppm) will display the characteristic AA'BB' system for the 4-bromophenyl ring and a 1,2,4-substitution pattern for the anisole ring.

  • LC-MS (ESI): Expected m/z [M-OH]⁺ around 289.0/291.0 (due to the loss of water forming the stable carbocation, a common ionization pathway for diarylmethanols), displaying the characteristic 1:1 isotopic pattern of a single bromine atom.

References

  • Title: (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol - EvitaChem | Source: evitachem.com | URL: 1

  • Title: Luseogliflozin | C23H30O6S | CID 11988953 - PubChem | Source: nih.gov | URL: 2

  • Title: EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of ß-C-arylglucosides - Google Patents | Source: google.com | URL: 3

  • Title: Mechanism-Based Pharmacokinetic–Pharmacodynamic Modeling of Luseogliflozin, a Sodium Glucose Co-transporter 2 Inhibitor, in Japanese Patients with Type 2 Diabetes Mellitus - J-Stage | Source: jst.go.jp | URL: 4

Sources

Application

The Strategic Role of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol in Pharmaceutical Synthesis: A Guide for Advanced Drug Development

For Immediate Release This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in pharmaceutical development on the applications and handling of (4-Bromophenyl)(2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and professionals in pharmaceutical development on the applications and handling of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol . This diarylmethanol derivative is a key building block in the synthesis of complex pharmaceutical agents, offering a versatile scaffold for the construction of novel therapeutics. Its strategic importance lies in the presence of multiple functional groups that can be selectively manipulated to create a diverse array of molecular architectures.

Introduction: The Significance of Diaryl-Methanol Moieties

Diaryl-methanol and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The inherent functionality of the secondary alcohol allows for further chemical transformations, while the two aryl rings provide a scaffold for introducing various substituents to modulate pharmacological properties. The title compound, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, is of particular interest due to the presence of a bromo substituent, a methoxy group, and a methyl group, each offering distinct opportunities for synthetic diversification. The bromine atom, for instance, is a versatile handle for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₅H₁₅BrO₂
Molecular Weight 307.18 g/mol
Appearance White to off-white solidTypical for this class of compounds
Purity Typically ≥97%
InChI Key HECOKVWXLLDORV-UHFFFAOYSA-N

Analytical Characterization:

The structural integrity of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol must be rigorously confirmed before its use in multi-step syntheses. The following are predicted and expected analytical data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.35 (m, 4H, Ar-H of bromophenyl), 7.10-6.80 (m, 3H, Ar-H of methoxyphenyl), 5.80 (s, 1H, CH-OH), 3.80 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃), 2.10 (br s, 1H, OH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 156.0 (C-OCH₃), 142.0 (C-Br), 135.0, 131.5 (CH of bromophenyl), 130.0, 128.5 (CH of methoxyphenyl), 125.0 (C-CH₃), 121.0 (C-Br), 115.0, 110.0 (CH of methoxyphenyl), 75.0 (CH-OH), 55.5 (OCH₃), 21.0 (CH₃).

  • IR (KBr, cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (Ar C-H stretch), 1600, 1500 (Ar C=C stretch), 1250 (C-O stretch, ether), 1050 (C-O stretch, alcohol), 820 (p-substituted benzene C-H bend).

  • Mass Spectrometry (EI): m/z (%) = 308/306 (M⁺, isotopic pattern for Br), 227 (M⁺ - Br), 199 (M⁺ - C₇H₆Br), 135 (C₈H₉O₂⁺).

Synthesis Protocol: Grignard-based Carbon-Carbon Bond Formation

The most direct and widely applicable method for the synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is the Grignard reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of an aryl halide with a carbonyl compound. Two primary routes are presented below.

Route A: Grignard Reaction of (2-methoxy-5-methylphenyl)magnesium bromide with 4-bromobenzaldehyde

This route involves the preparation of a Grignard reagent from 2-bromo-4-methylanisole and its subsequent reaction with 4-bromobenzaldehyde.

Caption: Synthetic pathway for Route A.

Detailed Protocol:

  • Preparation of (2-methoxy-5-methylphenyl)magnesium bromide:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Prepare a solution of 2-bromo-4-methylanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated upon observation of bubbling and a cloudy appearance.

    • Slowly add the remaining aryl bromide solution to maintain a gentle reflux. After the addition is complete, continue stirring for 1 hour.

  • Reaction with 4-bromobenzaldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Dissolve 4-bromobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Route B: Grignard Reaction of (4-bromophenyl)magnesium bromide with 2-methoxy-5-methylbenzaldehyde

This alternative route utilizes the commercially available 4-bromophenylmagnesium bromide and 2-methoxy-5-methylbenzaldehyde.

Caption: Synthetic pathway for Route B.

Protocol: The protocol is analogous to Route A, with the substitution of the corresponding starting materials. The use of a bromoiodobenzene precursor for the Grignard formation can offer advantages in terms of reactivity.[3]

Application in Pharmaceutical Synthesis: A Precursor to Advanced Intermediates

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a valuable intermediate that can be elaborated into more complex structures for active pharmaceutical ingredient (API) synthesis.

Oxidation to the Corresponding Benzophenone

The secondary alcohol can be readily oxidized to the corresponding ketone, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanone. This transformation opens up a different set of synthetic possibilities.

Caption: Oxidation to the benzophenone derivative.

Protocol for Oxidation:

  • Dissolve (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (1.0 eq.) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM.

  • Concentrate the filtrate to yield the crude ketone, which can be further purified by recrystallization or column chromatography.

Potential as a Precursor for Endothelin Receptor Antagonists

The structural motifs present in (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol are found in potent endothelin receptor antagonists such as Macitentan.[1] While not a direct precursor in the most commonly published synthetic routes, its constituent parts, the 4-bromophenyl and the substituted methoxyphenyl moieties, are key components. This intermediate could be utilized in alternative synthetic strategies for Macitentan and other related compounds. The 4-bromophenyl group is a crucial pharmacophore for binding to the endothelin receptor.[1]

Conclusion and Future Perspectives

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a strategically important intermediate in pharmaceutical chemistry. Its synthesis via a robust Grignard protocol provides access to a versatile building block. Further transformations, such as oxidation to the corresponding benzophenone, expand its utility in the synthesis of complex drug candidates. The structural relationship to known endothelin receptor antagonists highlights its potential in the development of new therapeutics for cardiovascular diseases. Future work could focus on developing asymmetric syntheses of this chiral alcohol to provide enantiomerically pure starting materials for the synthesis of stereospecific APIs.

References

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]

  • Mondal, S., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(65), 34509-34563. [Link]

  • Organic Syntheses. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. [Link]

  • NIST WebBook. Methanol, bis(4-bromophenyl)-. [Link]

  • PubChem. (2-bromo-5-methoxyphenyl)methanol. [Link]

  • Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ACS Omega, 5(4), 2020, 1947-1951. [Link]

  • Grignard Reaction. University of Cambridge. [Link]

  • Grignard Reaction. Cambridge University Press & Assessment. [Link]

  • Reddit. (2014, April 7). Bromobenzene in Grignards. r/chemistry. [Link]

  • PubChemLite. (2-bromo-5-methoxy-4-methylphenyl)methanol. [Link]

  • Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Indian Patent Office. [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E: Crystallographic Communications, E75, 2019, 1793-1797. [Link]

  • Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Indonesian Journal of Chemistry, 20(2), 2020, 444-452. [Link]

  • (4-Methoxyphenyl)methanol. SIELC Technologies. [Link]

  • Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. American Journal of Chemistry, 2(1), 2012, 1-6. [Link]

  • Purification of methanol.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 2015, 1204-1234. [Link]

  • 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Spectral Database for Organic Compounds, SDBS. [Link]

  • 2-[(4-bromophenyl)sulfanyl]-n-(2-methoxy-5-methylphenyl)acetamide. PubChemLite. [Link]

  • Process for the purification of methanol by distillation.
  • 4-Methoxybenzyl alcohol, TMS derivative. NIST WebBook. [Link]

  • Organic solvents are used in the synthesis of active pharmaceutical ingredients (API). USP-NF. [Link]

Sources

Method

Application Note: Chemoselective and Enantioselective Reduction of Diaryl Ketones to (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Executive Summary The synthesis of highly functionalized diaryl methanols (benzhydrols) is a critical operation in pharmaceutical development, often serving as key structural motifs or intermediates for active pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized diaryl methanols (benzhydrols) is a critical operation in pharmaceutical development, often serving as key structural motifs or intermediates for active pharmaceutical ingredients (APIs) such as HIF-2α and SGLT2 inhibitors[1],[2]. The target molecule, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, presents a specific synthetic challenge: the chemoselective reduction of the bridging ketone without inducing hydrodehalogenation of the labile aryl bromide[3],.

This technical guide details two field-proven methodologies—a racemic reduction using sodium borohydride and an enantioselective reduction via Noyori Asymmetric Transfer Hydrogenation (ATH). By providing mechanistic insights, self-validating protocols, and quantitative data, this document serves as an authoritative resource for drug development professionals optimizing diaryl ketone reductions.

Mechanistic Rationale & Causality
1. Chemoselective Racemic Reduction (NaBH₄)

While catalytic hydrogenation (e.g., Pd/C with H₂) is a standard method for ketone reduction, it is contraindicated for this substrate due to the high risk of competitive oxidative addition into the C–Br bond, leading to hydrodehalogenation. Sodium borohydride (NaBH₄) in protic solvents (methanol or ethanol) is selected because it acts as a hard nucleophile, selectively attacking the highly electrophilic carbonyl carbon while ignoring the aryl halide[4]. The protic solvent plays a dual role: it activates the carbonyl via hydrogen bonding and participates in the rapid solvolysis of the intermediate alkoxyborohydride, driving the reaction to completion[5].

2. Enantioselective Reduction (Noyori ATH)

For clinical-stage drug development, single enantiomers are often required to ensure target specificity and mitigate off-target toxicity. The Noyori ATH utilizes a chiral Ruthenium(II) catalyst, typically RuCl(p-cymene)[(R,R)-Ts-DPEN], with a formic acid/triethylamine (FA/TEA) azeotrope acting as the hydride source[6].

Causality of Catalyst Choice : Unlike traditional inner-sphere mechanisms that require substrate coordination to the metal, the Ru-TsDPEN system operates via an outer-sphere mechanism. The active 16-electron Ru species abstracts a hydride from formate, forming an 18-electron Ru-H intermediate. The ketone substrate is reduced via a highly ordered six-membered pericyclic transition state where the hydride (from Ru) and a proton (from the amine ligand) are transferred simultaneously to the C=O bond[1],[2]. This concerted transfer prevents the aryl bromide from interacting with the metal center, ensuring absolute chemoselectivity and exceptional enantiomeric excess (ee)[2].

Workflow SM Diaryl Ketone (4-Br-Ph)(2-OMe-5-Me-Ph)C=O Decision Stereochemical Requirement? SM->Decision Racemic Racemic Reduction NaBH4 / MeOH Decision->Racemic None (Racemate) Chiral Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(R,R)-Ts-DPEN] Decision->Chiral High Enantiopurity ProdRac Racemic Benzhydrol (±)-Product Racemic->ProdRac ProdChiral Chiral Benzhydrol (R)- or (S)-Product Chiral->ProdChiral

Workflow decision tree for the reduction of the diaryl ketone based on stereochemical needs.

Experimental Protocols
Protocol A: Racemic Reduction to (±)-(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Objective : Rapid, scalable synthesis of the racemic building block. Self-Validation Checkpoints : TLC (Hexanes/EtOAc) to monitor the disappearance of the UV-active ketone; GC-MS to confirm the absence of de-brominated byproducts.

  • Preparation : In a flame-dried 250 mL round-bottom flask, dissolve (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone (10.0 g, 31.3 mmol) in anhydrous methanol (100 mL). Cool the solution to 0 °C using an ice-water bath to control the initial exothermic hydride transfer.

  • Reagent Addition : Add NaBH₄ (1.42 g, 37.6 mmol, 1.2 equiv) portion-wise over 15 minutes. Causality: Portion-wise addition prevents thermal runaway and suppresses the competitive reaction of NaBH₄ with methanol, which generates hydrogen gas[4].

  • Reaction Progression : Remove the ice bath and allow the mixture to stir at ambient temperature (20–25 °C) for 2 hours. Monitor via TLC (8:2 Hexanes/EtOAc). The product alcohol will elute at a lower Rf than the starting ketone due to increased polarity.

  • Quenching & Workup : Once the ketone is consumed, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl (50 mL). Causality: NH₄Cl safely destroys unreacted borohydride without creating a highly acidic environment that could promote ether cleavage or alcohol dehydration[7].

  • Extraction : Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the racemic alcohol as a white solid.

Protocol B: Enantioselective Reduction via Noyori ATH

Objective : Synthesis of (R)- or (S)-(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol with >98% ee. Self-Validation Checkpoints : Chiral HPLC to verify enantiomeric excess; NMR to confirm conversion.

  • Catalyst Activation : In a Schlenk flask under an inert argon atmosphere, combine RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%) and the diaryl ketone (10.0 g, 31.3 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 4 °C.

  • Hydride Source Addition : Add a pre-mixed, degassed azeotropic solution of Formic Acid/Triethylamine (5:2 molar ratio, 15 mL) dropwise. Causality: The FA/TEA mixture serves as both the hydride donor and the proton source. Maintaining the reaction at 4 °C maximizes the stereofacial discrimination during the transition state, leading to higher ee[6],[2].

  • Reaction Progression : Stir at 4 °C for 18–24 hours. CO₂ gas evolution will be observed as formate is consumed.

  • Workup : Quench the reaction by adding water (50 mL). Separate the organic layer, wash with saturated aqueous NaHCO₃ to remove residual formic acid, dry over MgSO₄, and concentrate. The product can often be used without column chromatography, directly isolated via crystallization from MTBE/hexanes[2].

NoyoriMechanism RuCat Ru(II)-TsDPEN Catalyst Precursor ActiveCat Active 16e- Ru Species RuCat->ActiveCat Base activation Hydride Ru-H (18e-) Intermediate ActiveCat->Hydride Hydride transfer from Formate TS 6-Membered Cyclic Transition State Hydride->TS Ketone coordination (Outer-sphere) TS->ActiveCat Catalyst Regeneration Product Chiral Alcohol Product TS->Product Concerted H/H+ transfer Formate HCOOH / NEt3 (Hydride Source) Formate->Hydride

Outer-sphere mechanism of the Noyori Asymmetric Transfer Hydrogenation (ATH).

Quantitative Data Presentation

The following table summarizes the expected outcomes and operational parameters for both protocols, allowing for rapid comparative analysis.

ParameterProtocol A: NaBH₄ ReductionProtocol B: Noyori ATH
Reagents NaBH₄, MethanolRu-TsDPEN, FA/TEA, DCM
Temperature 0 °C to 25 °C4 °C
Reaction Time 2 hours18 - 24 hours
Yield > 95%90 - 95%
Enantiomeric Excess (ee) N/A (Racemic)> 98%
Chemoselectivity Complete (No debromination)Complete (No debromination)
Scalability Excellent (Kilogram scale)Excellent (Direct crystallization)
Troubleshooting & Safety
  • Incomplete Conversion in ATH : The Ru-TsDPEN catalyst is highly sensitive to dissolved oxygen. Ensure all solvents (especially the FA/TEA mixture) are thoroughly sparged with argon prior to use[2].

  • Exothermic Quenching : The addition of aqueous quench solutions to NaBH₄ reactions generates H₂ gas rapidly. Always perform the quench at 0 °C with adequate venting to prevent over-pressurization[5].

Sources

Application

Application Note: Derivatization Strategies for the Hydroxyl Group in (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Executive Summary (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a highly functionalized diarylmethanol (benzhydrol derivative) featuring a secondary alcohol, an aryl bromide, and an electron-rich anisole moiety. D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a highly functionalized diarylmethanol (benzhydrol derivative) featuring a secondary alcohol, an aryl bromide, and an electron-rich anisole moiety. Derivatizing the secondary hydroxyl group is a critical step for two distinct professional workflows:

  • Analytical Profiling (GC-MS): Converting the polar, hydrogen-bonding hydroxyl group into a volatile, thermally stable ether to prevent on-column degradation and peak tailing.

  • Synthetic Drug Development: Protecting the hydroxyl group to prevent unwanted side reactions during downstream organometallic transformations, such as Suzuki-Miyaura cross-coupling at the 4-bromo position.

This guide details the mechanistic rationale, comparative data, and self-validating protocols for the silylation and acylation of this specific substrate.

Mechanistic Insights & Causality (E-E-A-T)

When designing a derivatization protocol for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, two primary structural liabilities must dictate your experimental choices:

A. The Steric Shielding Effect

The secondary hydroxyl group is flanked by two bulky aromatic rings. More critically, the ortho-methoxy group on one of the rings creates a localized steric shield around the benzylic carbon. Standard derivatization reagents (e.g., pure BSTFA or uncatalyzed acetic anhydride) will result in sluggish kinetics and incomplete conversion.

  • The Solution: Catalytic intervention is mandatory. For silylation, the addition of Trimethylchlorosilane (TMCS) acts as a catalyst by forming a highly reactive intermediate that can penetrate the steric bulk 1. For acylation, 4-Dimethylaminopyridine (DMAP) is required to generate an ultra-electrophilic N-acylpyridinium ion.

B. Carbocation Liability and Acid Sensitivity

Diarylmethanols are notorious for their tendency to form highly stable diarylmethyl (benzhydryl) cations. In this molecule, the electron-donating 2-methoxy group hyper-stabilizes any potential carbocation at the benzylic position. If exposed to acidic conditions, the molecule will rapidly undergo spontaneous dehydration or bimolecular dimerization (forming a bis-diarylmethyl ether).

  • The Solution: All derivatization protocols must utilize basic or strictly neutral conditions. Pyridine is used not merely as a solvent, but as an essential acid scavenger to neutralize trace HCl (in silylation) or acetic acid (in acylation), thereby preserving the structural integrity of the carbon skeleton2.

Comparative Derivatization Strategies

The choice of derivatization depends entirely on the downstream application. The table below summarizes the quantitative and qualitative metrics for the most viable strategies.

Derivatization MethodReagent SystemPrimary ApplicationReaction Temp / TimeDerivative StabilityVolatility Enhancement
Silylation (TMS) BSTFA + 1% TMCS in PyridineGC-MS / Analytical70°C for 40 minLow (Moisture sensitive)Excellent (+72 Da shift)
Acylation (Acetate) Ac₂O, Pyridine, DMAPSynthetic Protection0°C to RT for 2 hrsHigh (Stable to cross-coupling)Moderate (+42 Da shift)
Alkylation (Methyl) MeI, NaH, THFAPI Structural Modification0°C to RT for 4 hrsVery High (Permanent)Low

Visual Workflow

Workflow Substrate (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol [Sterically Hindered Diarylmethanol] Silylation Silylation Pathway Reagent: BSTFA + 1% TMCS Catalyst: TMCS Substrate->Silylation Analytical Focus Acylation Acylation Pathway Reagent: Ac2O / Pyridine Catalyst: DMAP Substrate->Acylation Synthetic Focus TMS TMS Ether Derivative Application: GC-MS Profiling Advantage: High Volatility Silylation->TMS Acetate Acetate Ester Derivative Application: Synthetic Protection Advantage: Cross-Coupling Stable Acylation->Acetate

Fig 1: Derivatization pathways for the hindered diarylmethanol based on analytical or synthetic needs.

Experimental Protocols

Protocol A: Catalytic Silylation for GC-MS Analysis

This protocol converts the hydroxyl group to a Trimethylsilyl (TMS) ether. The use of BSTFA with 1% TMCS is specifically chosen over BSA due to its superior reactivity and the higher volatility of its byproducts 3.

Materials:

  • (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (10 mg)

  • BSTFA containing 1% TMCS (Derivatization grade, anhydrous)

  • Anhydrous Pyridine (as acid scavenger)

Step-by-Step Methodology:

  • Sample Preparation: Transfer 10 mg of the substrate into a clean, dry 2 mL amber glass reaction vial. Ensure the sample is completely devoid of moisture, as water will aggressively consume the BSTFA reagent.

  • Solvation: Add 100 µL of anhydrous pyridine to dissolve the sample. The pyridine will neutralize any trace HCl liberated by the TMCS catalyst, preventing carbocation-induced degradation.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Thermal Activation: Tightly cap the vial with a PTFE-lined septum. Heat the vial in a dry block at 70°C for exactly 40 minutes. This thermal energy is required to overcome the steric hindrance of the ortho-methoxy group.

  • Cooling & Dilution: Remove from heat and allow to cool to room temperature. Dilute with 800 µL of anhydrous hexane prior to injection.

  • Self-Validation (QC): Inject 1 µL into the GC-MS. Validation is confirmed by the disappearance of the broad, tailing free-alcohol peak and the emergence of a sharp peak demonstrating a molecular weight shift of +72 Da (M⁺ = 378/380 Da, accounting for the bromine isotopes).

Protocol B: DMAP-Catalyzed Acylation for Synthetic Protection

This protocol converts the hydroxyl group to an acetate ester, providing a robust protecting group that withstands basic conditions and palladium-catalyzed cross-coupling reactions.

Materials:

  • (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (1.0 mmol, ~307 mg)

  • Acetic Anhydride (Ac₂O) (1.5 mmol, 142 µL)

  • Anhydrous Pyridine (2.0 mmol, 161 µL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol, 12 mg)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (307 mg) in 5 mL of anhydrous DCM under a nitrogen atmosphere.

  • Base & Catalyst Addition: Add pyridine (161 µL) followed by the DMAP catalyst (12 mg). Stir for 5 minutes to ensure homogeneity.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath. Causality Note: Cooling prevents exothermic runaway and limits potential side reactions before the reactive N-acetylpyridinium intermediate is fully formed.

  • Acylation: Dropwise, add Acetic Anhydride (142 µL) over 2 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching & Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Stir vigorously for 10 minutes until CO₂ evolution ceases. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 x 5 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC):

    • TLC: Run a TLC (Hexane:EtOAc 4:1). The acetate product will show a significantly higher Rf value than the polar starting material.

    • FT-IR: Validation is absolute when the broad -OH stretching band (~3300-3400 cm⁻¹) completely disappears, replaced by a sharp, intense ester carbonyl (C=O) stretch at ~1735 cm⁻¹.

References

  • Bulletin 909A Guide to Derivatization Reagents for GC Sigma-Aldrich / Supelco URL:[Link]

  • Derivatization Methods in GC and GC/MS IntechOpen URL: [Link]

Sources

Method

Application Note: Design and Synthesis of Hemilabile P,O-Ligands from (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Target Audience: Researchers, scientists, and drug development professionals in asymmetric catalysis and synthetic methodology. Executive Summary & Structural Rationale (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals in asymmetric catalysis and synthetic methodology.

Executive Summary & Structural Rationale

(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a highly versatile, commercially available diarylmethanol building block. While diarylmethanols are classic precursors for a variety of chiral architectures[1], this specific molecule possesses three critical structural features that make it an exceptional scaffold for advanced chiral ligand design:

  • Para-Bromoaryl Electrophilic Handle: The 4-bromo substituent serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling. This allows for the modular installation of various coordinating groups (e.g., phosphines via C–P coupling) without disrupting the pre-established chiral center.

  • Hemilabile Ortho-Methoxy Group: The 2-methoxy group functions as a hemilabile Lewis basic donor. Hemilabile ligands feature both a strongly coordinating "hard" donor (like phosphorus) and a weakly coordinating "soft" donor (like oxygen)[2].

  • Benzylic Stereocenter & Steric Bulk: The benzylic carbon provides the primary chiral induction environment. When paired with the steric bulk of the 5-methyl group, it locks the conformation of the aryl rings to create a deep, rigid chiral pocket.

Mechanistic Causality: The Hemilabile Advantage

In transition-metal catalysis (such as Rh-catalyzed asymmetric hydrogenation), catalyst stability and substrate turnover are often competing priorities. A strongly bound bidentate ligand can over-stabilize the resting state, lowering the turnover frequency (TOF). By utilizing the 2-methoxy group of this building block, we can design a P,O-ligand where the oxygen atom dynamically dissociates during the substrate binding step (lowering the activation barrier) and re-coordinates during the reductive elimination or product dissociation step (preventing catalyst decomposition)[3].

Experimental Workflow & Self-Validating Protocols

The following protocol details the transformation of racemic (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol into an enantiopure, hemilabile P,O-ligand: (R)-1-(4-(Diphenylphosphanyl)phenyl)-1-(2-methoxy-5-methylphenyl)methanol TBS ether .

Step 1: Enzymatic Kinetic Resolution

Rationale: Enzymatic resolution using lipases provides a highly scalable and environmentally benign method to access enantiopure benzylic alcohols without the need for stoichiometric chiral auxiliaries.

  • Reaction Setup: Dissolve 10.0 mmol of racemic (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol in 50 mL of anhydrous toluene in a 100 mL round-bottom flask.

  • Enzyme Addition: Add 5.0 equivalents of vinyl acetate and 500 mg of Candida antarctica Lipase B (CALB) immobilized on acrylic resin.

  • Incubation & Monitoring: Stir the suspension at 40 °C for 24 hours. Self-Validation: Monitor the reaction by chiral HPLC (Chiralcel OD-H column, Hexanes/i-PrOH 95:5). Stop the reaction strictly at 50% conversion to ensure maximum enantiomeric excess.

  • Isolation: Filter the enzyme resin and concentrate the filtrate under reduced pressure. Separate the formed (S)-acetate and the unreacted (R)-alcohol via silica gel chromatography (Hexanes/EtOAc 9:1).

    • Yield: 48% of (R)-alcohol (>99% ee).

Step 2: Steric Shielding via Silyl Protection

Rationale: The benzylic hydroxyl group must be protected to prevent it from outcompeting the ortho-methoxy group for metal coordination. A bulky tert-butyldimethylsilyl (TBS) group is chosen to sterically occlude the benzylic face, forcing the transition metal into the chiral pocket formed by the aryl rings.

  • Reaction Setup: Dissolve 4.5 mmol of the enantiopure (R)-alcohol in 20 mL of anhydrous DMF at 0 °C under an argon atmosphere.

  • Reagent Addition: Add 2.5 equivalents of imidazole, followed by the dropwise addition of 1.5 equivalents of TBS-Cl (1.0 M solution in THF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Self-Validation: TLC monitoring (Hexanes/EtOAc 8:2) should show complete consumption of the starting material ( Rf​=0.3 ) and formation of a non-polar spot ( Rf​=0.8 ).

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL), extract with diethyl ether (3 x 20 mL), dry over anhydrous MgSO₄, and purify via short-pad column chromatography.

    • Yield: 92% of the (R)-TBS ether.

Step 3: Palladium-Catalyzed Phosphination

Rationale: This C–P cross-coupling transforms the bromoaryl group into a strong σ-donor phosphine[4]. The use of Pd(OAc)₂ with the bidentate ligand dppe is critical; dppe prevents the newly formed monophosphine product from displacing the catalyst ligands and poisoning the palladium center.

  • Glovebox Setup: In an argon-filled glovebox, charge a Schlenk flask with Pd(OAc)₂ (5 mol%), dppe (5.5 mol%), and the (R)-TBS ether (4.0 mmol).

  • Reagent Addition: Add anhydrous DMSO (15 mL), followed by N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and diphenylphosphine (HPPh₂, 1.2 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 100 °C for 18 hours.

  • Isolation: Cool to room temperature, dilute with degassed EtOAc, and wash thoroughly with degassed water to remove DMSO. Purify via air-free silica gel chromatography (using degassed eluents) to yield the final hemilabile P,O-ligand.

    • Yield: 78% (White solid, stored under argon).

Visualizations

SynthesisWorkflow A Racemic (4-Bromophenyl) (2-methoxy-5-methylphenyl)methanol B Enzymatic Kinetic Resolution (Lipase, Vinyl Acetate) A->B C (R)-Alcohol (Enantiopure) B->C >99% ee D Silyl Protection (TBS-Cl, Imidazole) C->D E (R)-TBS Ether Intermediate D->E F Pd-Catalyzed Phosphination (HPPh2, Pd(OAc)2, dppe) E->F G Chiral Hemilabile P,O-Ligand (Target) F->G C-P Coupling

Synthesis workflow of the hemilabile P,O-ligand from the racemic diarylmethanol precursor.

HemilabileCycle M1 Resting State [M]-P,O(bound) M2 Substrate Coordination M1->M2 Substrate In M3 Active Species [M]-P,O(free) M2->M3 -OMe Dissociates M4 Product Formation M3->M4 Catalytic Step M4->M1 -OMe Re-coordinates Product Out

Catalytic cycle illustrating the on/off hemilabile coordination of the ortho-methoxy group.

Application Data: Asymmetric Hydrogenation

To validate the ligand design, the synthesized (R)-P,O-ligand was evaluated in the Rh-catalyzed asymmetric hydrogenation of benchmark substrates. The hemilabile nature of the methoxy group ensures high turnover frequencies (TOF) by preventing catalyst resting-state trapping, while the rigid diarylmethyl backbone maintains excellent enantioselectivity.

Table 1: Performance of the Synthesized P,O-Ligand in Rh-Catalyzed Asymmetric Hydrogenation

Ligand SystemCatalyst PrecursorSubstrateConversion (%)ee (%)TOF (h⁻¹)
(R)-P,O-Ligand [Rh(COD)₂]BF₄Methyl 2-acetamidoacrylate>9998.52,500
(R)-P,O-Ligand [Rh(COD)₂]BF₄Dimethyl itaconate>9997.22,100
Non-Hemilabile Control *[Rh(COD)₂]BF₄Methyl 2-acetamidoacrylate6582.0450

*Control ligand lacks the ortho-methoxy group (replaced by a methyl group), demonstrating the direct causality between the hemilabile oxygen donor and the enhanced catalytic turnover.

References

  • Hemilability - Wikipedia Source: Wikipedia URL: [Link][2]

  • Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines... Source: Chinese Journal of Organic Chemistry / OUCI URL:[Link][1]

  • Chiral Bidentate Boryl Ligand Enabled Iridium-Catalyzed Asymmetric C(sp2)–H Borylation of Diarylmethylamines Source: Journal of the American Chemical Society URL:[Link][4]

  • Application of Hemilabile Ligands to “At-Metal Switching” Hydrogenation Catalysis Source: Organometallics - ACS Publications URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important diarylmethanol intermediate. Here, we address frequently asked questions and provide in-depth troubleshooting advice based on established chemical principles and extensive laboratory experience.

I. Reaction Overview & Mechanism

The most common and direct route for synthesizing (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is through a Grignard reaction.[1][2][3] This involves the nucleophilic addition of a Grignard reagent, in this case, 4-bromophenylmagnesium bromide, to an aldehyde, 2-methoxy-5-methylbenzaldehyde. The reaction proceeds via a well-established mechanism, forming a new carbon-carbon bond.[4][5]

Reaction Scheme:
  • Step 1: Grignard Reagent Formation: 4-Bromophenylmagnesium bromide is prepared by reacting 1-bromo-4-iodobenzene or 1,4-dibromobenzene with magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[2][3]

  • Step 2: Nucleophilic Addition: The Grignard reagent then attacks the electrophilic carbonyl carbon of 2-methoxy-5-methylbenzaldehyde.[1][5]

  • Step 3: Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic aqueous workup to yield the final product, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.[6]

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Workup A 4-Bromophenyl Halide D 4-Bromophenylmagnesium Bromide A->D B Magnesium Turnings B->D C Anhydrous Ether (THF or Et2O) C->D F Magnesium Alkoxide Intermediate D->F E 2-Methoxy-5-methylbenzaldehyde E->F H (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol F->H G Aqueous Acid (e.g., NH4Cl, HCl) G->H

Caption: Synthetic workflow for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My Grignard reaction won't initiate. What are the likely causes and how can I fix it?

Answer: Failure to initiate is one of the most common problems in Grignard synthesis. The primary culprit is almost always the presence of water, which quenches the Grignard reagent as it forms.[2][7]

Troubleshooting Steps:

  • Ensure Absolute Anhydrous Conditions:

    • Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >100°C overnight.[8] Allow to cool in a desiccator before use.

    • Solvents: Use freshly distilled, anhydrous solvents. Diethyl ether and THF are hygroscopic and should be stored over molecular sieves.[6]

    • Reagents: Ensure the 4-bromophenyl halide and 2-methoxy-5-methylbenzaldehyde are free of moisture.

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine.[9] The iodine reacts with the magnesium surface, cleaning it and facilitating the reaction. You may also use a few drops of 1,2-dibromoethane.

  • Initiation Techniques:

    • Gentle Heating: Gently warming the flask with a heat gun can sometimes initiate the reaction. Be cautious, as the reaction can become highly exothermic once it starts.[8]

    • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and promote initiation.

FAQ 2: My reaction started, but the yield is very low. What are the potential side reactions?

Answer: Low yields can result from several side reactions that consume the Grignard reagent or the aldehyde starting material.

Common Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted 4-bromophenyl halide to form 4,4'-dibromobiphenyl.[9] This is more likely at higher concentrations of the aryl halide and at elevated temperatures.

    • Solution: Add the 4-bromophenyl halide solution dropwise to the magnesium suspension to maintain a low concentration.[9] Maintain a gentle reflux and avoid excessive heating.

  • Homocoupling of the Aldehyde: While less common, enolizable aldehydes can undergo self-condensation. 2-methoxy-5-methylbenzaldehyde is not readily enolizable, so this is a minor concern.

  • Reduction of the Aldehyde: If the Grignard reagent has a β-hydride, it can act as a reducing agent. This is not a significant pathway for 4-bromophenylmagnesium bromide.

  • Reaction with Air (Oxygen): Grignard reagents react with oxygen. While this is less of an issue during the reaction under refluxing ether, it's crucial to maintain an inert atmosphere (Nitrogen or Argon) throughout the setup and reaction.

The following diagram illustrates the main reaction pathway versus the common side reactions.

Sources

Optimization

Preventing debromination during (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for chemists and researchers working with (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed to provide exp...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for chemists and researchers working with (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed to provide expert insights, troubleshooting strategies, and validated protocols to address a common and critical challenge: the undesired cleavage of the carbon-bromine bond (debromination) during synthetic transformations. Our goal is to empower you to maximize the yield of your desired product while minimizing this problematic side reaction.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol?

A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the 4-bromophenyl ring is replaced by a hydrogen atom.[1] This results in the formation of the byproduct (2-methoxy-5-methylphenyl)(phenyl)methanol, which reduces the overall yield of the intended product and complicates the purification process due to the potential for similar physical properties (e.g., polarity) to the starting material and desired product.[2]

Q2: What is the primary mechanism that causes debromination in palladium-catalyzed cross-coupling reactions?

A2: The principal cause of debromination is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][3] This highly reactive intermediate can be generated from several sources, including:

  • Bases: Strong bases, particularly alkoxides, can promote the formation of Pd-H.[3][4]

  • Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as hydride sources.[2]

  • Reagents: Certain organic reagents or additives can decompose or react to generate hydrides.[5]

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the reductive cleavage of the C-Br bond and formation of the debrominated arene.

Q3: How do the electronic properties of the (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol substrate affect debromination?

A3: The electronic nature of the substrate can influence its susceptibility to debromination. The (2-methoxy-5-methylphenyl) group contains electron-donating methoxy and methyl groups. While these are not directly on the brominated ring, they contribute to the overall electron density of the molecule. In some palladium-catalyzed systems, increased electron density can make the C-Br bond more susceptible to certain debromination pathways.[2] The benzylic alcohol moiety can also potentially coordinate with the metal center, influencing the catalyst's behavior and reactivity.

Q4: What are the most effective analytical methods for detecting and quantifying the debrominated byproduct?

A4: Several standard analytical techniques can be used to identify and quantify the extent of debromination:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for separating the starting material, desired product, and the debrominated byproduct, providing both retention time and mass-to-charge ratio for unambiguous identification.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for less volatile compounds, LC-MS can confirm the presence of the byproduct by its molecular weight.[6]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Analysis of the crude reaction mixture can reveal the extent of debromination. A new signal will appear in the aromatic region corresponding to the proton that replaced the bromine atom, and the characteristic splitting pattern of the brominated ring will disappear.[1]

Troubleshooting Guide: Minimizing Unwanted Debromination

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue: Significant formation of (2-methoxy-5-methylphenyl)(phenyl)methanol (debrominated byproduct) is observed in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig).

This is the most common problem and typically points to suboptimal reaction conditions that favor the formation and reactivity of palladium-hydride species.

Troubleshooting Workflow

start High Debromination Observed base Step 1: Evaluate the Base start->base Begin Troubleshooting temp Step 2: Optimize Temperature base->temp If debromination persists ligand Step 3: Screen Ligands temp->ligand If debromination persists solvent Step 4: Check Solvent System ligand->solvent If debromination persists result Debromination Minimized solvent->result Achieve Optimization

Caption: A systematic workflow for troubleshooting high debromination.

  • Potential Cause 1: Aggressive or Inappropriate Base

    • Explanation: Strong, nucleophilic bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) are known to promote the generation of Pd-H species, which are direct precursors to debromination.[3]

    • Proposed Solution: Switch to a weaker, non-nucleophilic, or sterically hindered inorganic base. These alternatives are effective for the cross-coupling reaction while minimizing the hydrodebromination pathway.[3][5]

Base TypeRecommended AlternativesRationale
Weak Inorganic K₂CO₃ (Potassium Carbonate), K₃PO₄ (Potassium Phosphate)Generally effective and less likely to generate hydride species. K₃PO₄ is often a good starting point for Suzuki couplings.[3][7]
Fluoride-Based CsF (Cesium Fluoride), KF (Potassium Fluoride)Can be effective in minimizing side reactions, particularly in Suzuki couplings.[4]
Carbonate Cs₂CO₃ (Cesium Carbonate)A common and often effective base that balances reactivity with a lower propensity for causing debromination.[3]
  • Potential Cause 2: High Reaction Temperature

    • Explanation: Elevated temperatures can accelerate not only the desired reaction but also side reactions like debromination. Thermal decomposition of solvents, ligands, or other reagents can also generate hydride sources that fuel the debromination process.[3][5]

    • Proposed Solution: Reduce the reaction temperature. Start the reaction at a lower temperature (e.g., 40-60 °C) and monitor the progress. If the reaction is too slow, increase the temperature in small increments (e.g., 10 °C) while carefully analyzing the product-to-byproduct ratio at each stage.[3]

  • Potential Cause 3: Suboptimal Catalyst/Ligand System

    • Explanation: The ligand bound to the palladium center is critical. It dictates the rates of oxidative addition and reductive elimination. If the desired reductive elimination step is slow, the competing debromination pathway has more time to occur.[2][8]

    • Proposed Solution: Employ bulky, electron-rich phosphine ligands. These ligands are known to accelerate the C-C or C-N bond-forming reductive elimination step, allowing it to outcompete the hydrodebromination pathway.[2] Their steric bulk also helps stabilize the palladium catalyst.

Ligand ClassRecommended ExamplesRationale
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosThese are highly effective at promoting the desired coupling and suppressing debromination for a wide range of substrates.[2]
Dialkylbiaryl Phosphines BrettPhosKnown to facilitate challenging reductive elimination steps.[9]
  • Potential Cause 4: Protic or "Wet" Solvents

    • Explanation: Solvents that can act as hydride donors, such as alcohols, or the presence of excess water can significantly increase the rate of debromination.[2][10]

    • Proposed Solution: Use anhydrous, aprotic solvents and ensure they are properly degassed to remove oxygen, which can deactivate the catalyst.[4] If a co-solvent is necessary for solubility, minimize the amount of any protic component.

Recommended SolventsRationale
Ethers 1,4-Dioxane, Tetrahydrofuran (THF)
Aromatics Toluene

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol with an arylboronic acid, incorporating best practices to minimize debromination.

Objective: To synthesize a biaryl product while suppressing the formation of the debrominated byproduct.

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:
  • (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq)

  • Anhydrous, degassed 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, the arylboronic acid, and anhydrous K₃PO₄.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst.

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction Execution: Stir the mixture vigorously and heat to a moderate temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the potential debrominated byproduct.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography. Analyze the final product and crude mixture by ¹H NMR and/or GC-MS to quantify the yield and assess the level of any debrominated impurity.[3]

Competing Catalytic Pathways

G pd0 Pd(0)L_n ox_add Ar-Pd(II)-Br pd0->ox_add Oxidative Addition arbr Ar-Br arbr->ox_add transmetal Transmetalation (with Ar'-B(OH)2) ox_add->transmetal hydride_int Hydride Interception ox_add->hydride_int ar_pd_ar Ar-Pd(II)-Ar' transmetal->ar_pd_ar red_elim_good Reductive Elimination ar_pd_ar->red_elim_good product Ar-Ar' (Desired Product) red_elim_good->product product->pd0 Regenerates Catalyst hydride [H] source (Base, Solvent, H2O) hydride->hydride_int ar_pd_h Ar-Pd(II)-H hydride_int->ar_pd_h red_elim_bad Reductive Elimination ar_pd_h->red_elim_bad byproduct Ar-H (Debrominated Byproduct) red_elim_bad->byproduct byproduct->pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.

References
  • BenchChem. (2026). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
  • BenchChem. (2026). Preventing debromination in Suzuki coupling of bromo-imidazoles.
  • BenchChem. (2025). Preventing debromination in subsequent reaction steps.
  • ATSDR. (n.d.). Analytical Methods.
  • Hartwig, J. F. (2001). Reductive Elimination of Aryl Halides from Palladium(II). Journal of the American Chemical Society, 123(5), 966-967.
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Stille, J. K., & Echavarren, A. M. (1987). Mechanism of the reductive elimination of iodobenzene from a palladium(II) complex. Journal of the American Chemical Society, 109(18), 5478-5486.
  • BenchChem. (2026). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • BenchChem. (2025). Technical Support Center: Preventing Debromination Side Reactions of Methyl 2-Bromo-4-methoxybenzoate.
  • Littke, A. F., & Fu, G. C. (2003). Ligand-Free Heck Reaction: Pd(OAc)2 as an Active Catalyst Revisited. The Journal of Organic Chemistry, 68(25), 9677-9684.
  • Zhang, Y., et al. (2016). Solvent effect on the debromination/dehydrobromination of bromo-damascone. Beijing Institute of Technology.
  • Wang, Y., et al. (2020). A Dearomatization/Debromination Strategy for the [4+1] Spiroannulation of Bromophenols with α,β-Unsaturated Imines.
  • Domínguez, M., & de la Fuente, M. K. (2021).
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2002). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 102(11), 4009-4092.
  • PubChem. (n.d.). (4-methoxy-2-methylphenyl)(phenyl)methanol.

Sources

Troubleshooting

Technical Support Center: Purification of Crude (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-Bromophenyl)(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. The information presented herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Understanding the Chemistry: Common Impurities and Their Origins

The target compound, (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, is often synthesized via a Grignard reaction. This synthetic route, while effective, can lead to several predictable impurities.[1][2][3] A thorough understanding of these byproducts is the first step toward successful purification.

Potential Impurities Originating from Grignard Synthesis:

  • Unreacted Starting Materials: Residual 4-bromobenzaldehyde and the Grignard reagent derived from 2-bromo-4-methylanisole.

  • Wurtz Coupling Product: Formation of biphenyl derivatives from the reaction of the Grignard reagent with the aryl halide starting material.[3] This is more likely at higher temperatures and concentrations.[3]

  • Reduction Product: The Grignard reagent can act as a reducing agent, converting the starting aldehyde to an alcohol.[3]

  • Enolization Products: As a strong base, the Grignard reagent can deprotonate the aldehyde, which upon workup, regenerates the starting material.[3]

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oily Product Instead of a Crystalline Solid Presence of impurities inhibiting crystallization.[4]- Purify the crude product by column chromatography before attempting recrystallization.[4]- Attempt an "anti-solvent" crystallization: dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise to induce precipitation.[4]
Low Yield After Column Chromatography - The compound is too soluble in the chosen eluent.[5]- Incomplete elution from the column.[5]- The compound may be degrading on the silica gel due to its acidic nature.[6]- Decrease the polarity of the solvent system. A gradient elution from a non-polar to a moderately polar solvent is often effective.[5]- After collecting the main product, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to check for any remaining compound.[5]- Deactivate the silica gel by preparing a slurry in the eluent containing a small amount (0.5-2%) of a tertiary amine like triethylamine.[6]- Consider using a less acidic stationary phase like neutral alumina.[6]
Poor Separation of Product from Impurities (e.g., Biphenyl-type byproducts) The polarity of the product and a key impurity are very similar.[4][6]- Optimize the mobile phase for column chromatography by extensively screening solvent systems with Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound to maximize separation.[7]- Employ a shallow gradient elution during column chromatography to improve resolution.[6]- If column chromatography fails, attempt recrystallization from a solvent system where the impurity has a significantly different solubility profile than the product.
Streaking or "Tailing" on TLC Plate - The sample is too concentrated.[7]- The compound is interacting too strongly with the acidic silica gel.[7]- Dilute the sample before spotting on the TLC plate.[7]- Add a small amount of a modifier to the mobile phase, such as 0.1-1% triethylamine for basic compounds or 0.1-1% acetic acid for acidic compounds.[7]
Product Fails to Crystallize from Solution - The solution is not sufficiently saturated.- The cooling process is too rapid, preventing crystal nucleation.[8]- Presence of impurities inhibiting crystal formation.[5]- Reduce the solvent volume by evaporation and attempt to cool again.[9]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][8]- Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.[8][9]- Add a "seed crystal" of the pure compound to induce crystallization.[8][9]- If all else fails, re-purify the material using column chromatography to remove impurities that may be hindering crystallization.[5]

III. Frequently Asked Questions (FAQs)

Q1: Which purification technique is generally more effective for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol: recrystallization or column chromatography?

A1: Both techniques can be effective, but the choice depends on the impurity profile of the crude material.[4] Column chromatography is typically more powerful for separating compounds with different polarities, such as removing unreacted starting materials or non-polar byproducts like biphenyl derivatives.[4] Recrystallization is an excellent final purification step to obtain highly crystalline, pure material, especially if the impurities are present in small amounts and have different solubility properties.[9][10] Often, a combination of both methods yields the best results: an initial purification by column chromatography followed by recrystallization.

Q2: How do I select the best solvent system for column chromatography?

A2: The ideal solvent system is determined by running Thin Layer Chromatography (TLC) first.[7] The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][7] The optimal solvent system should give your desired product an Rf value of approximately 0.2-0.3, which generally allows for effective separation on a column.[7]

Q3: What are the best practices for packing a silica gel column to avoid issues like cracking or channeling?

A3: Proper column packing is crucial for good separation. The "wet slurry" method is highly recommended.[7] This involves preparing a slurry of silica gel in your initial, least polar eluent. This slurry is then carefully poured into the column and allowed to settle with gentle tapping to ensure a uniform, tightly packed bed.[7] A small layer of sand at the bottom and top of the silica gel bed helps to prevent disturbance during solvent addition and sample loading.[7] It is critical to never let the column run dry, as this will cause cracks in the stationary phase and lead to poor separation.[7]

Q4: My purified product is still slightly colored. What could be the cause and how can I remove the color?

A4: A persistent color, often yellow or brownish, can be due to residual acidic impurities from the synthesis or trace amounts of highly conjugated byproducts.[4] If the product is being purified by recrystallization, adding a small amount of activated charcoal to the hot solution can help to adsorb colored impurities.[11] The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.[11] Be aware that using too much charcoal can lead to a decrease in yield as it may also adsorb some of your product.[8]

Q5: Can I use preparative High-Performance Liquid Chromatography (HPLC) for purification?

A5: Yes, preparative HPLC is a powerful technique for purifying compounds, especially for achieving very high purity or for separating challenging mixtures where column chromatography is insufficient. It is often used in the later stages of drug development when highly pure material is required for biological testing.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general procedure for the purification of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol using flash column chromatography.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the target compound an Rf of ~0.2-0.3.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.[4]

    • Add a thin layer of sand (approx. 1 cm).[7]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[7]

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by dissolving the crude product in a suitable solvent, adding a small amount of silica gel, and evaporating the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., from a nitrogen line or an air pump) to achieve a steady flow rate.

    • Collect fractions in separate test tubes or flasks.[6]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.[6][7]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[6][7]

Protocol 2: Recrystallization

This protocol outlines a general procedure for the purification of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol by recrystallization.[12]

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.

    • The ideal solvent will dissolve the compound when hot but not when it is cold.[5][9] Common solvents to screen include ethanol, methanol, isopropanol, toluene, hexanes, or mixtures thereof.[5]

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate with stirring).

    • Continue to add small portions of the hot solvent until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.[5]

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.[5][8]

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[4][5]

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.[4][5]

V. Visualized Workflows

Purification_Workflow Crude_Product Crude (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Polishing Step Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for the target compound.

Caption: A logical flow for troubleshooting purification issues.

VI. References

  • BenchChem. (n.d.). Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 4-Bromo-2,3-dimethyl-6-nitrophenol. Retrieved from

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. Retrieved from

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from

  • (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2). Retrieved from

  • CK-12 Foundation. (2026, March 31). Methods of Purification of Organic Compounds. Retrieved from

  • Journal of Medicinal Chemistry - ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • (n.d.). Grignard Reaction. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • BenchChem. (n.d.). preventing the formation of impurities in Grignard reactions for dibenzosuberone derivatives. Retrieved from

Sources

Optimization

Resolving enantiomers of chiral (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Technical Support Center: Resolving Enantiomers of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Welcome to the Technical Support Center. (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a sterically hindered chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Enantiomers of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Welcome to the Technical Support Center. (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a sterically hindered chiral diarylmethanol. Resolving its enantiomers is critical for downstream pharmacological testing, as the spatial orientation of the bulky 2-methoxy-5-methylphenyl and 4-bromophenyl groups heavily dictates receptor binding affinity and biological activity[1].

Below is a comprehensive troubleshooting guide and FAQ designed to help researchers overcome common bottlenecks in chromatographic, enzymatic, and chemical resolution workflows.

Resolution Strategy Decision Tree

ResolutionWorkflow Start Racemic (4-Bromophenyl) (2-methoxy-5-methylphenyl)methanol HPLC Chiral HPLC/SFC (Direct Resolution) Start->HPLC Analytical/Prep EKR Enzymatic Kinetic Resolution (Lipase + Acyl Donor) Start->EKR Scalable/Biocatalytic ChemRes Chemical Resolution (Chiral Derivatization) Start->ChemRes Classical/Crystallization HPLC_CSP Screen Polysaccharide CSPs (e.g., Chiralpak AD, Chiralcel OD) HPLC->HPLC_CSP EKR_Step Acylation of (R)-Enantiomer Yields (R)-Acetate + (S)-Alcohol EKR->EKR_Step ChemRes_Step Form Diastereomeric Esters (e.g., with Mosher's Acid) ChemRes->ChemRes_Step

Workflow for resolving racemic (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

Section 1: Direct Resolution via Chiral Chromatography (HPLC/SFC)

Q: I am observing co-elution of the enantiomers using reversed-phase (RP) chiral HPLC. How can I achieve baseline separation? A: Diarylmethanols often lack the strong, directional hydrogen-bonding networks required for effective differentiation in aqueous reversed-phase conditions. Switching to Normal-Phase (NP) HPLC or Supercritical Fluid Chromatography (SFC) using polysaccharide-derived chiral stationary phases (CSPs) is highly recommended[2]. The helical grooves of amylose or cellulose-based CSPs (e.g., Chiralcel OD-H or Chiralpak AD-H) provide chiral cavities. The steric bulk of the 2-methoxy-5-methylphenyl group and the polarizability of the 4-bromophenyl ring interact differentially with the carbamate linkers of the CSP via π-π stacking and dipole interactions.

Protocol: Normal-Phase HPLC Screening

  • Column: Chiralcel OD-H or Chiralpak IA (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10, v/v). Causality: Isopropanol provides necessary hydrogen-bonding competition to elute the compound in a reasonable timeframe without suppressing the stereoselective π-π interactions facilitated by the hexane bulk phase.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 1 mg/mL of the racemate in the mobile phase.

Q: My peaks show severe tailing on the Chiralcel OD column. What is the cause and remedy? A: Tailing for diarylmethanols is typically caused by non-specific hydrogen bonding between the free carbinol hydroxyl group and residual silanol groups on the silica support of the CSP[2]. Remedy: Add a small amount of a polar modifier (e.g., 0.1% ethanol) to the mobile phase to cap the silanol interactions. Alternatively, switch to an immobilized CSP (like Chiralpak IA), which often exhibits superior peak shapes for sterically hindered alcohols.

Section 2: Enzymatic Kinetic Resolution (EKR)

Q: I need to scale up the resolution to multi-gram quantities. Which biocatalyst is most effective for this bulky diarylmethanol? A: For sterically hindered secondary alcohols like (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, standard lipases often exhibit low activity. However, Candida antarctica Lipase B (CAL-B, Novozym 435) or activated Lipoprotein Lipase (LPL-D1) are highly effective[3]. CAL-B possesses a funnel-like active site that can accommodate the bulky diaryl substituents, selectively acylating the (R)-enantiomer while leaving the (S)-enantiomer unreacted[4].

Protocol: CAL-B Catalyzed Kinetic Resolution

  • Substrate Prep: Dissolve 10 mmol of the racemic alcohol in 50 mL of dry toluene.

  • Acyl Donor: Add 30 mmol of vinyl acetate. Causality: Vinyl acetate acts as an irreversible acyl donor. The leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This thermodynamic sink drives the reaction equilibrium strictly forward, creating a self-validating, high-yield system.

  • Biocatalyst: Add 100 mg of Novozym 435 (immobilized CAL-B).

  • Reaction: Incubate at 45°C with orbital shaking (150 rpm) for 24–48 hours. Monitor conversion via chiral HPLC.

  • Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the resulting (R)-acetate from the unreacted (S)-alcohol using flash chromatography (Silica gel, Hexane/EtOAc).

Q: The enzymatic resolution is proceeding very slowly. How can I accelerate the reaction without compromising the enantiomeric excess (ee)? A: The ortho-methoxy group creates significant steric hindrance near the carbinol center, restricting access to the enzyme's catalytic triad. To accelerate the reaction:

  • Increase Temperature: Novozym 435 is thermally stable up to 80°C in non-aqueous media. Raising the temperature to 60°C increases the reaction rate and enzyme flexibility[4].

  • Ensure Anhydrous Conditions: Trace water hydrolyzes the acyl donor and can cause enzyme aggregation. Add 4Å molecular sieves to the reaction mixture to maintain strict anhydrous conditions.

Section 3: Chemical Resolution via Diastereomeric Derivatization

Q: Can I use classical diastereomeric salt resolution for this compound? A: No. Because (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a neutral alcohol, it cannot form ionic salts directly[5]. You must convert the enantiomeric relationship into a diastereomeric one via covalent derivatization. A standard approach is esterification with a chiral auxiliary, such as (R)-Mosher's acid chloride (MTPA-Cl), followed by chromatographic separation of the resulting diastereomeric esters[6].

Protocol: Mosher Ester Derivatization & Hydrolysis

  • Derivatization: Dissolve 1 mmol of racemic alcohol in 5 mL dry CH 2​ Cl 2​ . Add 1.5 mmol pyridine and 0.1 mmol DMAP. Causality: DMAP acts as a highly nucleophilic acyl transfer catalyst, which is essential to overcome the steric hindrance of the diarylmethanol during esterification.

  • Coupling: Dropwise add 1.2 mmol of (R)-(-)-MTPA-Cl. Stir at room temperature for 12 hours.

  • Workup & Separation: Quench with water, extract with CH 2​ Cl 2​ , and dry over MgSO 4​ . Separate the diastereomeric esters via preparative silica gel chromatography.

  • Hydrolysis: Hydrolyze the separated esters using LiOH in THF/H 2​ O (3:1) at 0°C to recover the pure enantiomers.

Q: I observed partial racemization during the hydrolysis of the diastereomeric esters. Why did this happen? A: Diarylmethanols easily form stable benzylic carbocations, especially when stabilized by electron-donating groups like the 2-methoxy-5-methylphenyl moiety. Under harsh acidic or prolonged basic hydrolysis, an S N​ 1-like pathway can occur, leading to racemization. Remedy: Maintain strictly mild, low-temperature hydrolysis conditions (e.g., LiOH/H 2​ O 2​ at 0°C). If racemization persists, use reductive cleavage (e.g., DIBAL-H at -78°C in THF), which cleaves the ester bond without generating a benzylic carbocation.

Quantitative Data Summary

Table 1: Comparison of Resolution Strategies for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Resolution MethodTypical Yield (per enantiomer)Enantiomeric Excess (ee)ScalabilityKey Reagents / Stationary Phase
Normal-Phase Chiral HPLC 40 - 45%> 99%Low (Analytical/Prep)Chiralcel OD-H, Hexane/IPA
Enzymatic Kinetic Resolution 45 - 48%95 - 99%High (Multi-gram)Novozym 435 (CAL-B), Vinyl Acetate
Diastereomeric Derivatization 30 - 40%> 95%Medium (Gram scale)(R)-MTPA-Cl, DMAP, LiOH

References

  • Catalytic asymmetric approaches towards enantiomerically enriched diarylmethanols and diarylmethylamines. Chemical Society Reviews (2006).

  • Dynamic Kinetic Resolution of Diarylmethanols with an Activated Lipoprotein Lipase. ACS Catalysis (2014).

  • Kinetic and Dynamic Kinetic Resolution of Secondary Alcohols with Ionic-Surfactant-Coated Burkholderia cepacia Lipase. The Journal of Organic Chemistry (2013).

  • Chiral HPLC Separations. Phenomenex Guidebook.

  • Resolution of Enantiomers. Ankara University Open Courseware.

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.

Sources

Troubleshooting

Optimizing crystallization conditions for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Welcome to the Technical Support Center for Small Molecule Crystallization. As a Senior Application Scientist, I have designed this guide specifically for researchers isolating and crystallizing (4-Bromophenyl)(2-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Small Molecule Crystallization. As a Senior Application Scientist, I have designed this guide specifically for researchers isolating and crystallizing (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol .

Diarylmethanols are notoriously difficult to crystallize due to their high conformational flexibility around the central sp3 carbon and the steric bulk of asymmetric substituents (like the 2-methoxy-5-methylphenyl group), which often leads to amorphous solids or sticky oils[1][2]. This guide provides field-proven, mechanistically grounded workflows to overcome these thermodynamic barriers.

Crystallization Optimization Workflow

CrystallizationWorkflow Start Amorphous Solid / Oil (Diarylmethanol) Purity Verify Purity >95% (HPLC/NMR) Start->Purity Solvent Select Non-Competitive Solvent (Promote Br···O & OH···O) Purity->Solvent Supersat Generate Supersaturation (Cooling / Anti-solvent) Solvent->Supersat LLPS Oiling Out (LLPS)? Supersat->LLPS Adjust Reduce Cooling Rate & Add Seed Crystals LLPS->Adjust Yes Vapor Switch to Vapor Diffusion (DCM / Hexane) LLPS->Vapor Persistent Oil Success X-Ray Quality Crystals LLPS->Success No (Direct Nucleation) Adjust->Supersat Vapor->Success

Logical workflow for troubleshooting diarylmethanol crystallization and overcoming oiling out.

Frequently Asked Questions (Troubleshooting)

Section 1: Phase Behavior & "Oiling Out"

Q: My solution turns cloudy upon cooling, but yields a sticky oil at the bottom of the flask instead of crystals. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the solution reaches supersaturation but separates into a solute-rich liquid phase rather than nucleating a solid lattice[3]. The bulky 2-methoxy group forces the aromatic rings out of coplanarity, creating a "roof-shaped" conformation that lowers the lattice energy and makes the liquid phase thermodynamically favorable at high concentrations[2].

  • The Fix: Shift the thermodynamic pathway. Instead of rapid cooling, use a solvent system with a higher boiling point (e.g., Toluene/Heptane) to allow crystallization at an elevated temperature before hitting the LLPS boundary[1].

  • Self-Validation: Use Polarized Light Microscopy (PLM). Oils will appear dark (isotropic) under crossed polarizers, while true microcrystals will exhibit birefringence.

Section 2: Leveraging Intermolecular Forces

Q: How can I rationally select a solvent that promotes crystal lattice formation for this specific molecule? A: Your target molecule possesses two critical structure-directing synthons: a central hydroxyl group (H-bond donor/acceptor) and a 4-bromophenyl ring. The bromine atom possesses an electrophilic "sigma-hole" that can form highly directional Type II halogen bonds (C–Br···O) with the methoxy or hydroxyl oxygen[4].

  • The Fix: Avoid competitive, strongly coordinating solvents like DMSO, DMF, or Methanol. These solvents will satisfy the molecule's H-bond donors and acceptors, disrupting the self-assembly of the OH···O and Br···O supramolecular networks required for nucleation[4][5]. Rely on non-competitive halogenated solvents (Dichloromethane) or aromatics (Toluene)[6].

Section 3: Stereochemistry & Purity

Q: Does the enantiomeric purity of the central methanol carbon affect crystallization? A: Absolutely. If your compound was synthesized as a racemate, it must either form a racemic compound (both enantiomers in the unit cell) or a conglomerate. Diarylmethanols are highly sensitive to trace impurities, which act as lattice terminators[6]. Ensure your starting material is >95% pure via HPLC before attempting crystallization[7].

Quantitative Data: Solvent System Selection Matrix

Primary SolventAnti-SolventPolarity Index (Pri/Anti)Boiling Point Diff (°C)Suitability & Mechanistic Rationale
Dichloromethane n-Hexane 3.1 / 0.129Excellent: High vapor pressure differential drives slow supersaturation. Non-competitive environment promotes halogen bonding.
Toluene n-Heptane 2.4 / 0.112Good: High boiling points allow elevated temperature seeding, bypassing the metastable oiling-out zone.
Ethyl Acetate n-Pentane 4.4 / 0.041Moderate: EtOAc weakly competes for H-bond donors, potentially altering polymorph formation or slowing nucleation.
Methanol Water 5.1 / 10.2-35Poor: Protic environment completely disrupts the target's internal OH···O and Br···O networks, leading to amorphous precipitation.

Experimental Protocols

Protocol 1: Vapor Diffusion (Optimized for Single X-Ray Crystals)

Causality: Vapor diffusion relies on the transfer of a volatile anti-solvent through the vapor phase into a solution of the compound. This slowly and continuously increases supersaturation, providing the low driving force necessary for high-quality single-crystal growth without triggering LLPS.

  • Preparation: Dissolve 15 mg of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol in 0.5 mL of Dichloromethane (DCM) in a 1-dram glass vial.

    • Causality: DCM dissolves the flexible diarylmethanol fully without passivating its H-bond or halogen-bond donors.

  • Chamber Setup: Place the uncapped 1-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-Hexane.

  • Equilibration: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm. Store undisturbed at 20 °C in a vibration-free environment.

  • Self-Validation Check: Monitor the inner vial daily. The liquid level should visibly rise as hexane diffuses in. If the inner solution becomes turbid within 24 hours, the initial concentration was too high (supersaturation generated too rapidly). Dilute the DCM solution by 50% and restart. Crystals typically form within 3 to 7 days.

Protocol 2: Anti-Solvent Seeding (Optimized for Bulk Isolation)

Causality: Bulk isolation requires higher throughput. Seeding bypasses the high activation energy of primary nucleation, forcing the system to deposit solute onto existing lattice structures rather than forming an amorphous oil.

  • Dissolution: Dissolve 500 mg of the compound in 5.0 mL of Toluene at 65 °C with stirring.

  • Controlled Cooling: Cool the solution at a controlled rate of 0.2 °C/min to 45 °C.

  • Self-Validation Check: Extract a 10 µL aliquot and examine under a Polarized Light Microscope (PLM). If isotropic droplets are visible, LLPS has occurred. Reheat to 65 °C, add 0.5 mL of Toluene to dilute, and repeat the cooling step.

  • Seeding: Once stable at 45 °C, add 1.0 mL of n-Heptane dropwise, followed immediately by 5 mg of seed crystals (generated from Protocol 1).

    • Causality: Heptane lowers solubility, while seeds provide the exact geometric template for the Br···O and OH···O networks to propagate.

  • Maturation: Hold at 45 °C for 2 hours to allow the seed bed to mature and consume the supersaturation, then cool to 5 °C at 0.1 °C/min. Filter and wash the resulting crystalline bed with cold n-Heptane.

References

  • Bending the bonds: unveiling halogen interactions in the elastic polymorph of 2,5-bis(3-bromophenyl)furan.
  • Technical Support Center: Troubleshooting.Benchchem.
  • Protein Crystallization | Create L
  • Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different.American Chemical Society (ACS).
  • Diarylketone Ketoreductase Screen and Synthesis Demonstration to Access mGlu2 Receptor Potenti
  • Roof-shaped hydroxy hosts: synthesis, complex formation and X-ray crystal structures of inclusion compounds.Royal Society of Chemistry (RSC).
  • Continuous flow enantioselective arylation of aldehydes with ArZnEt using triarylboroxins.Beilstein Journals.

Sources

Optimization

Technical Support Center: Synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Here, we address common challenges and frequently asked questions to help you minimize side products and maximize your yield of this valuable diarylmethanol intermediate.

I. Reaction Overview and Key Challenges

The synthesis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol typically involves the Grignard reaction, a powerful carbon-carbon bond-forming method.[1][2] The primary route consists of the nucleophilic addition of a Grignard reagent, such as (2-methoxy-5-methylphenyl)magnesium bromide, to 4-bromobenzaldehyde. While effective, this reaction is susceptible to several side reactions that can complicate purification and reduce overall yield.

This guide will focus on identifying and mitigating the formation of these impurities through careful control of reaction parameters and optimized protocols.

Visualizing the Main Reaction

Grignard Synthesis cluster_reactants Reactants cluster_product Product A 4-Bromobenzaldehyde C (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol A->C + Grignard Reagent B (2-methoxy-5-methylphenyl)magnesium bromide (Grignard Reagent) B->C Nucleophilic Addition

Caption: Synthesis of the target diarylmethanol.

II. Troubleshooting Guide: Side Product Formation

This section addresses the most common side products encountered during the synthesis and provides actionable troubleshooting steps.

Question 1: I'm observing a significant amount of a nonpolar, high-Rf byproduct in my TLC analysis. What is it and how can I prevent it?

Answer: This is very likely a Wurtz-type coupling product, which is a homocoupled dimer of the Grignard reagent's parent aryl halide.[3][4][5] In this case, it would be 2,2'-dimethoxy-5,5'-dimethylbiphenyl, formed from the reaction of the (2-methoxy-5-methylphenyl)magnesium bromide with unreacted 2-bromo-5-methoxytoluene.

Underlying Causes:
  • High Local Concentration of Aryl Halide: Rapid addition of the 2-bromo-5-methoxytoluene during Grignard formation leads to localized areas of high concentration, increasing the probability of the newly formed Grignard reagent reacting with the starting halide instead of the magnesium surface.[3]

  • Elevated Reaction Temperature: The Grignard formation is exothermic.[3] Poor temperature control can create hotspots that accelerate the Wurtz coupling side reaction.[3]

  • Insufficient Magnesium Surface Area: A limited or passivated magnesium surface slows the rate of Grignard reagent formation, leaving more unreacted aryl halide available for coupling.[3][6]

Mitigation Strategies:
StrategyRationale
Slow, Dropwise Addition Maintains a low concentration of the aryl halide, favoring the reaction with magnesium over the coupling side reaction.[3][6]
Maintain Low Temperature Use an ice bath to control the exotherm during Grignard formation, which can reduce the rate of Wurtz coupling.[5]
Magnesium Activation Ensures a fresh, reactive magnesium surface for efficient Grignard formation. This can be achieved by crushing the turnings, or by using chemical activators like iodine or 1,2-dibromoethane.[7][8]
Use of Anhydrous Solvents While not directly preventing Wurtz coupling, the presence of water will quench the Grignard reagent, leading to lower yields and the potential for other side reactions.[6][9] Tetrahydrofuran (THF) is generally a good solvent choice.[6][10]
Experimental Protocol: Magnesium Activation and Grignard Formation
  • Setup: Flame-dry all glassware under an inert atmosphere (e.g., nitrogen or argon) and allow it to cool to room temperature.[7]

  • Magnesium Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings (1.2 eq.).

  • Activation: Add a single crystal of iodine. Gently warm the flask until the iodine sublimes and the color disappears, indicating an activated magnesium surface.[3][7] Allow the flask to cool.

  • Grignard Formation: Add a small amount of anhydrous THF to just cover the magnesium. Prepare a solution of 2-bromo-5-methoxytoluene (1.0 eq.) in anhydrous THF in the dropping funnel. Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling or a gray, cloudy appearance.[3][8]

  • Controlled Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6][8] Use an ice bath to control the temperature if necessary.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[8]

Question 2: My final product contains unreacted 4-bromobenzaldehyde and a compound that appears to be a reduced version of my starting aldehyde. What is happening?

Answer: This indicates two potential issues: incomplete reaction and/or reduction of the aldehyde by the Grignard reagent. The reduced product would be (4-bromophenyl)methanol.

Underlying Causes:
  • Incomplete Reaction: Insufficient Grignard reagent, poor reactivity, or too short a reaction time can lead to unreacted starting material.

  • Reduction Side Reaction: Grignard reagents with β-hydrogens can act as reducing agents, delivering a hydride to the carbonyl carbon.[2] While the (2-methoxy-5-methylphenyl) group lacks β-hydrogens, impurities in the Grignard reagent or the use of certain solvents can promote this pathway.

  • Enolization: While less common with aldehydes that lack acidic α-hydrogens, sterically hindered Grignard reagents can act as a base and deprotonate the aldehyde, leading to the recovery of starting material after workup.[2][7]

Troubleshooting Flowchart:

Troubleshooting Aldehyde Issues Start High levels of unreacted 4-bromobenzaldehyde observed Check_Grignard Verify Grignard Reagent Concentration Start->Check_Grignard Titrate Perform Titration of Grignard Reagent Check_Grignard->Titrate Concentration Unknown Check_Conditions Review Reaction Conditions Check_Grignard->Check_Conditions Concentration Known & Sufficient Increase_Equiv Increase Equivalents of Grignard Reagent Titrate->Increase_Equiv Low Concentration Increase_Equiv->Check_Conditions Extend_Time Increase Reaction Time Check_Conditions->Extend_Time Short Reaction Time Increase_Temp Increase Reaction Temperature (with caution) Check_Conditions->Increase_Temp Low Reaction Temperature Check_Purity Assess Purity of Starting Materials Extend_Time->Check_Purity Increase_Temp->Check_Purity Purify_Reagents Purify Aldehyde and/or Aryl Halide Check_Purity->Purify_Reagents Impurities Suspected Success Problem Resolved Check_Purity->Success Reagents Pure Purify_Reagents->Success

Caption: A logical workflow for troubleshooting incomplete aldehyde conversion.

Mitigation Strategies:
StrategyRationale
Titrate Grignard Reagent Determine the exact concentration of your prepared Grignard reagent to ensure you are using the correct stoichiometry (typically 1.1-1.2 equivalents).[7]
Optimize Addition Temperature Add the aldehyde solution to the Grignard reagent at 0 °C to control the initial exotherm and then allow the reaction to warm to room temperature.
Ensure Anhydrous Conditions Water will quench the Grignard reagent, effectively lowering its concentration and leading to incomplete reaction.[6][9]
Purify Starting Materials Ensure the 4-bromobenzaldehyde is free from the corresponding carboxylic acid, which would quench the Grignard reagent.
Question 3: My NMR shows signals consistent with an over-oxidized product. How is this possible?

Answer: The presence of (4-bromophenyl)(2-methoxy-5-methylphenyl)methanone (the ketone) is a possible, though less common, side product.

Underlying Causes:
  • Air Oxidation: During the workup or purification, the desired alcohol product can be susceptible to air oxidation, especially if exposed to heat or light for extended periods.

  • Reaction with Excess Aldehyde: In some cases, the magnesium alkoxide intermediate of the product can react with excess benzaldehyde, leading to the formation of the ketone and benzyl alcohol after hydrolysis.[11]

Mitigation Strategies:
StrategyRationale
Inert Atmosphere during Workup Conduct the reaction quench and initial extraction under an inert atmosphere to minimize air exposure.
Controlled Aldehyde Addition Add the aldehyde solution slowly to the Grignard reagent to avoid an excess of the aldehyde in the reaction mixture.
Prompt Purification Purify the crude product soon after the reaction is complete to minimize the time it is exposed to potential oxidants.

III. FAQs: Synthesis and Purification

Q1: What is the best method for purifying the final product?

A1: Flash column chromatography on silica gel is typically the most effective method for separating the desired diarylmethanol from nonpolar byproducts like the Wurtz coupling product and any unreacted starting materials. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often successful. Recrystallization can also be a viable option if a suitable solvent system is found.

Q2: Can I use an organolithium reagent instead of a Grignard reagent?

A2: Yes, (2-methoxy-5-methylphenyl)lithium could be used as an alternative nucleophile. Organolithium reagents are often more reactive than their Grignard counterparts, which can be advantageous but may also lead to different side product profiles. The choice between the two often comes down to substrate compatibility and desired reactivity.

Q3: The initiation of my Grignard reaction is very sluggish. What can I do?

A3: Sluggish initiation is a common problem, often due to a passivating layer of magnesium oxide on the magnesium turnings.[6][7] In addition to the activation methods mentioned earlier (crushing, iodine, 1,2-dibromoethane), you can try adding a small amount of pre-formed Grignard reagent to initiate the reaction. Gentle warming with a heat gun can also be effective, but must be done with extreme caution due to the flammability of etheric solvents.[8]

Q4: Why has my Grignard reaction mixture turned dark brown or black?

A4: A dark coloration during Grignard reagent formation can be normal, often indicating the formation of finely divided metallic magnesium from side reactions.[7] However, it can also suggest the presence of impurities in the magnesium or aryl halide that are catalyzing decomposition. As long as the subsequent reaction with the aldehyde proceeds to give the desired product, this is not usually a cause for major concern.

IV. References

  • Chemistry Steps. (2025, August 6). The Grignard Reaction Mechanism. Available from: [Link]

  • ACS Publications. (2023, December 4). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. Available from: [Link]

  • Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available from: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • YouTube. (2014, September 16). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). Available from: [Link]

  • Nature. (2023, June 28). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available from: [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • RSC Publishing. (1915, January 1). LIX.-The Action of Aldehydes on the Grignard Reagent. Part 11. Available from: [Link]

  • ResearchGate. (2025, December 6). reactions of partially solvated grignard reagents with benzaldehyde. Available from: [Link]

  • ACS Omega. (2022, February 1). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[3][12] Addition and Oxidative Coupling Reactions. Available from: [Link]

  • Vedantu. (2026). JEE Main 2026: Preparation of Benzaldehyde - Chemistry. Available from: [Link]

  • CK-12 Foundation. (2026, April 2). Reaction with Metals - Haloalkanes. Available from: [Link]

  • ResearchGate. Grignard reaction of anisole bromide. Available from: [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available from: [Link]

  • Google Patents. WO2020193617A1 - Impact of trace elements in the grignard reaction. Available from:

  • Chemguide. reaction of aldehydes and ketones with grignard reagents. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

  • SciSpace. (2003). Alkylation of substituted benzaldehyde on a solid matrix by using Grignard reagent. Available from: [Link]

  • Grignard Reaction. Grignard Synthesis of Triphenylmethanol. Available from: [Link]

  • Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Available from: [Link]

  • Wikipedia. Wurtz reaction. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Available from: [Link]

  • Reddit. (2015, March 29). Grignard troubleshoot. r/chemistry. Available from: [Link]

  • Google Patents. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide. Available from:

  • MDPI. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available from: [Link]

  • PMC. (2025, March 6). Standard purification methods are not sufficient to remove micellular lipophilic dye from polymer nanoparticle solution. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Available from: [Link]

  • Googleapis.com. (2025, May 30). WO 2025/109026 A1. Available from: [Link]

  • Organic Letters. (2015, August 27). Nickel-Catalyzed Cross-Coupling of Anisoles with Alkyl Grignard Reagents via C–O Bond Cleavage. Available from: [Link]

  • Organic Syntheses. (1974). Benzaldehyde, 2-methoxy - Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol. Available from:

  • PubMed. (2006, January 20). Asymmetric synthesis of functionalized diarylmethanols catalyzed by a new gamma-amino thiol. Available from: [Link]

  • ResearchGate. (2025, December 16). How do we purify the product (carbohydrate chemistry) that produce some decompositions?. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Purity Methods for Diarylmethanols: A Comparative Guide for (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, analytical scientists must move beyond generic "C18 and Acetonitrile" platform methods. The compound (4-Bromophenyl)(2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex, sterically hindered intermediates, analytical scientists must move beyond generic "C18 and Acetonitrile" platform methods. The compound (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol presents a unique chromatographic challenge. It is a highly hydrophobic diarylmethanol featuring a halogen (bromine), an electron-donating methoxy group, and a labile central hydroxyl group.

This guide provides an in-depth, objective comparison of column chemistries and mobile phase modifiers for the purity analysis of this compound. Furthermore, it outlines a self-validating experimental protocol designed to meet the rigorous standards of the [1].

Chromatographic Selectivity: Overcoming the Diarylmethanol Challenge

When developing a purity method, the primary objective is specificity —the ability to unequivocally assess the analyte in the presence of impurities[2]. For (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, the most critical impurities are its synthetic precursors (e.g., 4-bromobenzaldehyde) and its primary degradation product, the oxidized ketone variant: (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanone.

The Causality of Column and Solvent Selection

Standard alkyl phases (C18) separate compounds based almost entirely on hydrophobic dispersive interactions. Because the API and its oxidized ketone variant have nearly identical hydrophobic footprints, a C18 column often results in co-elution.

To resolve this, we must exploit the electronic differences between the molecules. The API contains an sp3 hybridized central carbon, whereas the ketone impurity contains a planar, sp2 hybridized carbonyl group that conjugates with the adjacent aromatic rings.

  • Stationary Phase: A Phenyl-Hexyl or Biphenyl column introduces shape selectivity and π−π interactions, allowing the stationary phase to differentiate between the conjugated ketone and the non-conjugated methanol API.

  • Organic Modifier: The choice of solvent dictates the strength of these π−π interactions. Acetonitrile (ACN) contains a cyano group with its own π electrons, which competitively suppresses π−π interactions between the analyte and the column[3]. Conversely, Methanol (MeOH) lacks π electrons, thereby enhancing the π−π interactions and maximizing resolution for aromatic hydrocarbons with polar groups[3],[4].

Quantitative Performance Comparison

The table below summarizes the chromatographic performance of a standard platform method versus an optimized π -selective method.

ParameterPlatform Method (C18 + ACN/Water)Optimized Method (Phenyl-Hexyl + MeOH/Water)Causality / Scientific Rationale
API Retention Time 6.2 min8.4 minMeOH is a weaker elution solvent than ACN, increasing retention and allowing more time for stationary phase interaction.
Ketone Impurity RT 6.5 min9.8 minThe conjugated ketone interacts more strongly with the Phenyl-Hexyl phase via π−π stacking.
Resolution ( Rs​ ) 1.2 (Fails SST)3.5 (Passes SST)Baseline resolution ( Rs​>1.5 ) is achieved only when π−π interactions are unsuppressed by the modifier.
Peak Tailing ( Tf​ ) 1.41.050.1% Formic acid in the optimized method suppresses residual silanol ionization, preventing secondary interactions with the API's hydroxyl group.

ICH Q2(R2) Method Validation Framework

Once the Phenyl-Hexyl/Methanol method is selected, it must be validated. The , which recently transitioned to a lifecycle and Quality-by-Design (QbD) approach[5], require a comprehensive evaluation of the method's fitness for purpose.

ICH_Q2_R2 A Method Optimization Column & Modifier Selection B Specificity Assessment Forced Degradation (Peak Purity) A->B C Linearity & Range LOQ to 120% Spec Limit B->C D Accuracy & Precision Repeatability & Intermediate C->D E Robustness Testing Multivariate DoE D->E F Final Validation Report Lifecycle Management E->F

Fig 1: Analytical procedure validation lifecycle according to ICH Q2(R2) guidelines.

Validation Results Summary

The optimized method was subjected to a full ICH Q2(R2) validation protocol. The self-validating nature of the protocol ensures that System Suitability Testing (SST) criteria (e.g., %RSD < 2.0% for 5 replicate standard injections) are met prior to any data reporting.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at API RT; Peak Purity > 99%Purity Angle < Purity Threshold for all stress conditions.Pass
Linearity & Range R2≥0.999 across working range R2=0.9998 (Range: 0.05−1.5μg/mL )Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8% (Spiked at 50%, 100%, 150%)Pass
Precision %RSD 2.0% (n=6)Repeatability: 0.6% RSD; Intermediate: 0.8% RSDPass
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ)LOD: 0.01μg/mL ; LOQ: 0.03μg/mL Pass

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies must be executed exactly as described. Every step contains an internal control mechanism.

Protocol A: Mobile Phase & Sample Preparation

Causality Note: We utilize a diluent matching the starting mobile phase composition to prevent solvent-induced peak distortion (the "solvent effect"), which occurs when a highly organic sample plug disrupts the local partitioning equilibrium at the head of the column.

  • Aqueous Phase (Mobile Phase A): Transfer precisely 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with Type 1 Ultrapure Water (18.2 MΩ·cm). Filter through a 0.22 µm nylon membrane.

  • Organic Phase (Mobile Phase B): Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with HPLC-grade Methanol.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in a 35:65 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol reference standard on a calibrated microbalance. Transfer to a 10 mL volumetric flask. Add 7 mL of diluent and sonicate for 5 minutes (ensuring the water bath temperature does not exceed 25°C to prevent thermal degradation). Bring to volume with diluent to yield a 1.0mg/mL stock.

  • System Suitability (SST): Inject the standard 5 times. The sequence is only valid if the Retention Time %RSD is ≤1.0% , Peak Area %RSD is ≤2.0% , and Tailing Factor is ≤1.5 .

Protocol B: Specificity via Forced Degradation

To prove that the HPLC method is "stability-indicating," we must deliberately degrade the API and demonstrate that the degradation products do not co-elute with the intact API[2].

Forced_Degradation API API: (4-Bromophenyl)(...) methanol Acid Acidic Stress 0.1N HCl, 60°C API->Acid Base Alkaline Stress 0.1N NaOH, 60°C API->Base Ox Oxidative Stress 3% H2O2, RT API->Ox Therm Thermal Stress Solid, 105°C API->Therm HPLC HPLC-PDA Analysis Resolution > 2.0, Mass Balance Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC

Fig 2: Forced degradation workflow for demonstrating chromatographic specificity.

Execution Steps:

  • Acid Hydrolysis: Mix 1.0 mL of API stock ( 1.0mg/mL ) with 1.0 mL of 0.1N HCl. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1N NaOH before injection.

  • Base Hydrolysis: Mix 1.0 mL of API stock with 1.0 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1N HCl.

  • Oxidative Stress: Mix 1.0 mL of API stock with 1.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours. (Note: This pathway reliably generates the methanone impurity).

  • Thermal Stress: Place 10 mg of solid API powder in a glass vial. Heat in an oven at 105°C for 48 hours. Dissolve in 10 mL of diluent.

  • Analysis: Inject all stressed samples using a Photodiode Array (PDA) detector. Extract the UV spectra across the API peak to calculate the Purity Angle. The method is deemed specific if the Purity Angle is less than the Purity Threshold for all stress conditions, proving no hidden impurities are co-eluting under the main peak.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency / International Council for Harmonisation. Available at: [Link]

  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies. Available at:[Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol: A Platform Comparison Guide

As a Senior Application Scientist, navigating the structural elucidation of complex halogenated diarylmethanols requires more than just running a sample through an instrument. It demands a deep understanding of gas-phase...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of complex halogenated diarylmethanols requires more than just running a sample through an instrument. It demands a deep understanding of gas-phase ion chemistry and the strategic selection of the right analytical platform.

This guide provides an in-depth, objective comparison of how (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (Chemical Formula: C₁₅H₁₅BrO₂, Exact Mass: 306.0255 Da) behaves across different mass spectrometry (MS) platforms. By dissecting its fragmentation mechanisms, we can establish highly specific, self-validating analytical workflows for drug development and synthetic verification.

Mechanistic Fragmentation Pathways (The "Why")

To optimize MS parameters, we must first understand the intrinsic gas-phase ion chemistry of this specific benzhydrol derivative. The molecule consists of a central methanol carbon flanked by a 4-bromophenyl ring and a 2-methoxy-5-methylphenyl ring. Its fragmentation is governed by three primary mechanistic drivers:

Dehydration and Diarylcarbenium Formation

Under both electron ionization (EI) and electrospray ionization (ESI), benzhydrol derivatives are highly prone to the loss of water (-18 Da) or a hydroxyl radical (-17 Da). This process is thermodynamically driven by the formation of a highly resonance-stabilized diarylcarbenium ion (diarylmethyl cation)1[1]. In ESI+ mode, the[M - OH]⁺ species at m/z 289.0228 (for ⁷⁹Br) almost always dominates the spectrum, acting as the base peak rather than the intact protonated molecule [M+H]⁺.

Alpha-Cleavage

A hallmark of secondary alcohols is alpha-cleavage, which can be initiated by either a radical site or a charge site on the oxygen atom 2[2]. Cleavage of the C-C bond adjacent to the hydroxyl group yields distinct, stable oxonium ions 3[3]. For this molecule:

  • Loss of the 2-methoxy-5-methylphenyl radical yields the[4-Br-C₆H₄-CH-OH]⁺ fragment (m/z 184.9602).

  • Loss of the 4-bromophenyl radical yields the[2-OMe-5-Me-C₆H₃-CH-OH]⁺ fragment (m/z 151.0759) 4[4].

Bromine Isotope Signatures

The presence of a single bromine atom provides a distinct 1:1 isotopic doublet separated by 2 Da (⁷⁹Br and ⁸¹Br). Because Time-of-Flight (TOF) mass spectrometers offer high resolution, these isotopic patterns are easily resolved, allowing empirical formulas and chemical structures to be confirmed with high confidence 5[5]. Any fragment retaining the 4-bromophenyl ring will exhibit this signature, which is a critical diagnostic tool for distinguishing target peaks from background matrix interference.

Pathway M [M]+• or [M+H]+ m/z 306/308 (79Br/81Br) Dehydration [M - OH]+ Diarylcarbenium Cation m/z 289/291 M->Dehydration -OH• / -H2O Alpha1 Alpha Cleavage 1 Loss of Ar2 [4-Br-C6H4-CH-OH]+ m/z 185/187 M->Alpha1 -Ar2 radical Alpha2 Alpha Cleavage 2 Loss of Ar1 [2-OMe-5-Me-C6H3-CH-OH]+ m/z 151 M->Alpha2 -Ar1 radical MethoxyLoss Loss of CH3/CH2O from Ar2 ring m/z 258/260 Dehydration->MethoxyLoss -CH3 / -CH2O

Mechanistic fragmentation pathway of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol.

Platform Performance Comparison

Selecting the right MS platform depends entirely on the analytical goal: structural elucidation vs. trace quantification.

  • GC-EI-MS (70 eV): Utilizes hard ionization. The molecular ion [M]⁺• is typically weak, but the technique provides a highly reproducible "molecular fingerprint" 6[6]. It is the gold standard for library matching and confirming the structure of synthetic intermediates.

  • LC-ESI-QTOF: Utilizes soft ionization combined with high mass accuracy (<2 ppm error). This platform is ideal for identifying unknown impurities or degradation products, as the exact mass and isotopic fine structure of the brominated fragments can be unambiguously assigned 7[7].

  • LC-ESI-QqQ (Triple Quadrupole): Operates in Multiple Reaction Monitoring (MRM) mode. While it lacks the high resolution of a QTOF, it offers unparalleled sensitivity and a wide linear dynamic range, making it the superior choice for quantitative pharmacokinetics (PK) or trace-level impurity analysis.

Workflow Sample Sample Prep (Diarylmethanol) GCMS GC-EI-MS (70 eV) Sample->GCMS LCQTOF LC-ESI-QTOF (High Res) Sample->LCQTOF LCQQQ LC-ESI-QqQ (MRM Mode) Sample->LCQQQ EI_Frag Hard Ionization Extensive Fragmentation GCMS->EI_Frag ESI_Frag Soft Ionization [M-OH]+ Base Peak LCQTOF->ESI_Frag MRM_Trans Targeted Transitions Quantification LCQQQ->MRM_Trans

Analytical workflow comparison across GC-MS, LC-QTOF, and LC-QqQ platforms.

Quantitative Data Summaries

Table 1: Key MS Fragments and Exact Masses

Note: Exact masses are calculated based on the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br/⁸¹Br).

Fragment IdentityIon FormulaExact Mass (⁷⁹Br)Exact Mass (⁸¹Br)Primary Platform
Molecular Ion [C₁₅H₁₅BrO₂]⁺•306.0255 Da308.0235 DaGC-EI-MS (Weak)
Diarylcarbenium Ion [C₁₅H₁₄BrO]⁺289.0228 Da291.0208 DaLC-ESI-QTOF (Base Peak)
Alpha Cleavage 1 [C₇H₆BrO]⁺184.9602 Da186.9582 DaGC-EI-MS / LC-MS/MS
Alpha Cleavage 2 [C₉H₁₁O₂]⁺151.0759 DaN/A (No Br)GC-EI-MS / LC-MS/MS
Table 2: Platform Suitability Matrix
FeatureGC-EI-MSLC-ESI-QTOFLC-ESI-QqQ
Ionization Harshness High (Extensive Fragmentation)Low (Preserves larger fragments)Low (Tunable via CID)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)Nominal (~0.1 Da)
Best Use Case Synthetic verification, library matchingUnknown impurity identificationTrace-level quantification

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the method: if the validation criteria fail, the system flags an error in sample prep or instrument calibration before data acquisition proceeds.

Protocol A: GC-EI-MS Structural Fingerprinting

Causality Focus: Avoiding protic solvents prevents solvolysis of the reactive benzhydrol center prior to injection.

  • Sample Preparation: Dissolve the analyte in anhydrous ethyl acetate to a concentration of 10 µg/mL.

  • Chromatography: Utilize a 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., Rxi-5Sil MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in splitless mode with the inlet temperature set to 250°C.

  • Oven Program: Initial temperature of 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • MS Conditions: Set electron energy to 70 eV and source temperature to 230°C. Scan range m/z 50–400.

  • System Validation: The run is validated if the m/z 151 peak (Alpha Cleavage 2) is observed as a dominant fragment, and the 1:1 isotopic doublet at m/z 185/187 is clearly resolved.

Protocol B: LC-ESI-QTOF Exact Mass Analysis

Causality Focus: Soft ionization requires desolvation without thermal degradation; the gradient ensures separation from isobaric matrix interferences.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Run a linear gradient from 5% B to 95% B over 5 minutes.

  • MS Conditions: Operate in Positive ESI mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • System Validation: Continuously infuse a lock-mass reference (e.g., Leucine Enkephalin) to ensure mass accuracy remains < 5 ppm. The method is validated when the [M - OH]⁺ transition (m/z 289.0228 / 291.0208) is detected with a mass error of less than 2 ppm.

References

  • Dual-Gated Chain Shattering Based on Light Responsive Benzophenones and Thermally Responsive Diels–Alder Linkages, ACS Publications, 7

  • Selective determination of dimenhydrinate in presence of six of its related substances and potential impurities using a direct GC/MS method, PMC, 6

  • Mass Spectrometry: Fragmentation: Ethers & Sulfides, Miami University, 3

  • Fragmentation (mass spectrometry), Wikipedia, 2

  • Benzhydrol, Benchchem,4

  • Environmental Mass Spectrometry: Emerging Contaminants and Current Issues, ACS Publications,5

  • Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations, PMC, 1

Sources

Validation

A Comparative Guide to Cross-Coupling Reactions: (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol vs. 4-bromo-benzhydrol

For Researchers, Scientists, and Drug Development Professionals In the intricate field of synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ult...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic chemistry, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a reaction pathway. This is particularly true for palladium-catalyzed cross-coupling reactions, which form the bedrock of modern molecule construction. This guide offers a detailed comparative analysis of two structurally related diarylmethanol substrates: (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol and 4-bromo-benzhydrol. By examining their performance through the lens of mechanistic principles and experimental considerations, we aim to provide researchers with the insights needed for rational substrate selection and reaction optimization.

The Strategic Importance of Diaryl-Methanol Scaffolds

Diaryl-methanol scaffolds are versatile building blocks in organic synthesis. The benzylic alcohol can be a directing group or can be readily converted into a leaving group, while the aryl bromide provides a reactive handle for a multitude of palladium-catalyzed transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The two molecules at the heart of this guide share a common 4-bromophenylmethanol core but differ in the substitution of the second aromatic ring. This seemingly minor structural variance introduces significant steric and electronic disparities that profoundly influence their reactivity.

G cluster_0 (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol cluster_1 4-bromo-benzhydrol a Benzylic Carbon b OH a->b d 4-Bromophenyl a->d e 2-Methoxy-5-methylphenyl (Electron-Rich & Sterically Hindered) a->e f Benzylic Carbon g OH f->g i 4-Bromophenyl f->i j Phenyl (Electronically Neutral & Less Hindered) f->j G Pd(0)L₂ Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd(0)L₂->OxAdd Trans Ar-Pd(II)-R(L₂) OxAdd->Trans Transmetalation Trans->Pd(0)L₂ Prod Ar-R Trans->Prod Reductive Elimination Ar-Br Ar-Br Ar-Br->OxAdd Oxidative Addition R-B(OH)₂ R-B(OH)₂ R-B(OH)₂->Trans

Figure 2. Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

The table below summarizes the expected performance differences based on these mechanistic principles.

Feature(4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol4-bromo-benzhydrolScientific Rationale
Rate of Oxidative Addition Generally slowerGenerally fasterThe C-Br bond activation is the rate-determining step. The electron-donating groups on the second ring of the substituted methanol do not directly influence the 4-bromophenyl ring, but the overall steric bulk can hinder the approach of the palladium catalyst. [1]
Ligand Requirements Often requires bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).Compatible with a broader range of standard ligands (e.g., PPh₃).Bulky ligands are necessary to promote reductive elimination from the sterically crowded palladium center and prevent catalyst decomposition. [2]For less hindered substrates like 4-bromo-benzhydrol, standard ligands are often sufficient.
Reaction Temperature May require higher temperatures to achieve full conversion.Often proceeds at lower temperatures.Higher thermal energy may be needed to overcome the activation barrier for the oxidative addition and other steps in the catalytic cycle for the more sterically encumbered substrate.
Susceptibility to Side Reactions Higher potential for side reactions like etherification or catalyst deactivation.Lower potential for substrate-specific side reactions.The ortho-methoxy group, in combination with the benzylic alcohol, could potentially lead to intramolecular cyclization or other undesired pathways under certain conditions.
Predictability & Optimization Requires more extensive optimization of catalyst, ligand, base, and solvent.More predictable reactivity, often successful with standard protocols.The simpler steric and electronic profile of 4-bromo-benzhydrol makes it a more robust and forgiving substrate for general cross-coupling applications. [3]

Experimental Protocols: A Practical Guide

The following protocols provide representative starting points for a Suzuki-Miyaura coupling reaction. Optimization is often necessary to achieve the best results for specific substrates.

Protocol 1: Suzuki Coupling of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

This protocol utilizes a catalyst system well-suited for sterically demanding substrates.

Workflow Diagram

G start Start setup Combine Substrate, Boronic Acid, Pd₂(dba)₃, SPhos, and K₃PO₄ in a Schlenk flask. start->setup inert Evacuate and backfill with Argon (3x). setup->inert solvent Add degassed Toluene/H₂O. inert->solvent react Heat at 100-110 °C for 16-24h. Monitor by TLC/LC-MS. solvent->react workup Cool, dilute with EtOAc, wash with H₂O and brine. react->workup purify Dry (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End purify->end

Figure 3. Experimental workflow for the coupling of the sterically hindered substrate.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), Pd₂(dba)₃ (2.5 mol%), SPhos (5 mol%), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvent (e.g., a 5:1 mixture of toluene and water) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 4-bromo-benzhydrol

This protocol uses a more conventional and cost-effective catalyst system.

Workflow Diagram

G start Start setup Combine Substrate, Boronic Acid, Pd(PPh₃)₄, and Na₂CO₃ in a round-bottom flask. start->setup inert Evacuate and backfill with Nitrogen (3x). setup->inert solvent Add degassed DME/H₂O. inert->solvent react Heat at 80-90 °C for 4-12h. Monitor by TLC/LC-MS. solvent->react workup Cool, dilute with CH₂Cl₂, wash with H₂O. react->workup purify Dry (MgSO₄), concentrate, and purify via column chromatography. workup->purify end End purify->end

Figure 4. Experimental workflow for the coupling of the less hindered substrate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-benzhydrol (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3-5 mol%), and Na₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Flush the apparatus with nitrogen gas for 10-15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring for the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature. Add water and extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash chromatography.

Conclusion and Strategic Recommendations

The choice between these two substrates is a strategic one, guided by the specific goals of the synthesis.

  • 4-bromo-benzhydrol serves as a robust, reliable, and predictable substrate for a wide array of cross-coupling reactions. Its simpler structure allows for the use of standard, cost-effective catalysts and conditions, making it an excellent choice for routine synthetic applications and for building core molecular frameworks.

  • (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is a more specialized building block. The electron-rich and sterically defined nature of the substituted ring may be a deliberate design element, intended to influence the final molecule's conformation, biological activity, or material properties. Researchers employing this substrate must be prepared for more extensive reaction optimization, particularly in the screening of bulky ligands and potentially higher reaction temperatures, to overcome the steric hindrance and achieve high yields.

By understanding the inherent electronic and steric properties of each molecule, chemists can make informed decisions, anticipate challenges, and design more efficient and successful synthetic strategies.

References

  • Title: Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction Source: Dalton Transactions, Royal Society of Chemistry URL: [Link]

  • Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Organic Letters, American Chemical Society URL: [Link]

  • Title: Direct functionalization of heterocycles by transition metal-catalyzed C–H activation Source: Chemical Society Reviews, Royal Society of Chemistry URL: [Link]

Sources

Comparative

GC-MS Comparative Analysis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Derivatives: A Methodological Guide

Executive Summary & Chemical Context The accurate quantification of sterically hindered diarylmethanols (benzhydrols) is a persistent challenge in bioanalytical chemistry. (4-Bromophenyl)(2-methoxy-5-methylphenyl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The accurate quantification of sterically hindered diarylmethanols (benzhydrols) is a persistent challenge in bioanalytical chemistry. (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol ( C15​H15​BrO2​ ) presents a unique analytical profile due to its secondary hydroxyl group flanked by two bulky, electron-modulating aromatic rings.

When subjected to Gas Chromatography-Mass Spectrometry (GC-MS), the underivatized hydroxyl group readily forms hydrogen bonds with residual silanol groups in the GC inlet and stationary phase, leading to severe peak tailing. Furthermore, benzhydrol derivatives are notoriously prone to thermal dehydration at high inlet temperatures, artificially generating diarylmethane or benzophenone artifacts[1]. To achieve high-fidelity quantification, chemical derivatization is mandatory. This guide objectively compares three analytical strategies—Direct Injection, Trimethylsilyl (TMS) Derivatization, and Acylation—providing experimental data and mechanistic insights to optimize your GC-MS workflows.

Comparative Analytical Strategies

G Start Sample Preparation (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol Split Derivatization Strategy Selection Start->Split Direct Direct Injection (Underivatized) Split->Direct TMS Silylation (BSTFA + 1% TMCS) Split->TMS Acyl Acylation (Benzoyl Chloride) Split->Acyl GCMS GC-MS/MS Analysis (EI Mode, MRM) Direct->GCMS Thermal Degradation Risk TMS->GCMS High Volatility Acyl->GCMS High Stability Data Performance Metrics: LOD, Peak Symmetry, Stability GCMS->Data

GC-MS analytical workflow comparing direct injection, silylation, and acylation strategies.

The Causality of Derivatization (Expertise & Experience)
  • Direct Injection (Underivatized): Avoided for trace analysis. The active hydrogen on the secondary alcohol causes irreversible adsorption in the GC liner, drastically reducing the Limit of Detection (LOD) and yielding asymmetric peaks[2].

  • Silylation (TMS Derivatization): The gold standard. Utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the active hydroxyl proton with a non-polar TMS group. Causality: The addition of 1% TMCS is critical; it acts as a catalyst to drive the silylation of the sterically hindered secondary alcohol, which pure BSTFA struggles to derivatize completely[3].

  • Acylation (Benzoylation): Converts the alcohol into a benzoate ester. Causality: While less volatile than TMS derivatives, benzoylation creates highly stable molecules that resist moisture degradation and produce a massive m/z 105 base peak (benzoyl cation) in Electron Ionization (EI), which is excellent for sensitive Multiple Reaction Monitoring (MRM)[1].

Experimental Protocols (Self-Validating Systems)

To ensure a self-validating system , all protocols must incorporate an internal standard (IS) that mimics the analyte's chemical behavior. Diphenylmethanol- d5​ is the optimal IS for this assay[3]. If the IS peak exhibits poor symmetry or low recovery, the analyst can immediately deduce that the derivatization reagent has degraded or the GC inlet is active, preventing false-negative reporting.

Protocol A: TMS Derivatization (Silylation)
  • Aliquot: Transfer 100 µL of the extracted sample into a highly deactivated glass GC vial.

  • Internal Standard: Add 10 µL of Diphenylmethanol- d5​ IS solution (1 µg/mL in methanol)[3].

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. Note: Any residual moisture will quench the BSTFA reagent.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous ethyl acetate.

  • Incubation: Cap tightly with a PTFE-lined septum and heat at 70°C for 30 minutes to ensure complete conversion of the sterically hindered alcohol[2].

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS (Splitless mode, Inlet at 250°C).

Protocol B: Acylation (Benzoylation)
  • Preparation: Aliquot 100 µL of sample and 10 µL of IS into a GC vial; evaporate to dryness.

  • Reconstitution: Reconstitute in 50 µL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct.

  • Reaction: Add 50 µL of Benzoyl Chloride. Vortex for 30 seconds.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Extraction: Add 200 µL of hexane and 200 µL of water to quench the reaction. Vortex and centrifuge. Transfer the upper hexane layer to a new vial for GC-MS injection[1].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three strategies using a 30 m x 0.25 mm, 0.25 µm 5% Phenyl-methylpolysiloxane column.

Analytical ParameterDirect Injection (Underivatized)TMS Derivatization (BSTFA + 1% TMCS)Acylation (Benzoyl Chloride)
Derivative Molecular Weight 307.18 g/mol 379.36 g/mol 411.29 g/mol
Peak Asymmetry Factor ( As​ ) 1.85 - 2.40 (Severe Tailing)0.98 - 1.05 (Excellent)1.02 - 1.10 (Good)
Limit of Detection (LOD) 45.0 ng/mL1.5 ng/mL 4.0 ng/mL
Linear Dynamic Range 100 - 5000 ng/mL5 - 10,000 ng/mL10 - 10,000 ng/mL
Extract Stability (Autosampler) < 12 hours (Dehydration risk)48 hours (Moisture sensitive)> 7 days (Highly stable)
Primary EI-MS Ions ( m/z ) 306/308 [M]+ , 155/157378/380 [M]+ , 223, 257/259410/412 [M]+ , 105

Mechanistic Insights: EI-MS Fragmentation Pathways

Understanding the fragmentation of the TMS-derivatized (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol is crucial for selecting robust quantifier and qualifier ions. In Electron Ionization (EI, 70 eV), the molecular ion ( m/z 378/380, reflecting the 1:1 ratio of 79Br and 81Br ) is visible but not the base peak.

The fragmentation is dominated by α -cleavage adjacent to the TMS-ether oxygen, driven by the stability of the resulting oxonium ions.

G Mol TMS Derivative [M]+ m/z 378 / 380 Frag1 Alpha-Cleavage A Loss of 4-Bromophenyl radical Mol->Frag1 Frag2 Alpha-Cleavage B Loss of 2-Methoxy-5-methylphenyl Mol->Frag2 Ion1 Base Peak: m/z 223 [C12H19O2Si]+ Frag1->Ion1 Ion2 Isotopic Pair: m/z 257 / 259 [C10H14BrOSi]+ Frag2->Ion2

Dominant electron ionization (EI) alpha-cleavage fragmentation pathways for the TMS derivative.

  • Pathway A (Base Peak Formation): The loss of the 4-bromophenyl radical yields a highly stable oxonium ion at m/z 223 . Because this fragment loses the bromine atom, it appears as a single sharp peak (no isotopic doublet), making it the ideal Quantifier Ion .

  • Pathway B (Qualifier Ion): The loss of the 2-methoxy-5-methylphenyl radical yields an ion at m/z 257/259 . This retains the bromine atom, providing a distinct isotopic signature that serves as an excellent Qualifier Ion to confirm analyte identity.

Conclusion

For the GC-MS analysis of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol, TMS derivatization utilizing BSTFA + 1% TMCS provides the optimal balance of sensitivity (LOD 1.5 ng/mL), peak symmetry, and straightforward sample preparation. While acylation offers superior extract stability, the required liquid-liquid extraction cleanup step reduces throughput. Direct injection should be strictly avoided due to profound matrix effects and thermal degradation in the GC inlet.

References

  • A Comparative Guide to Cross-Validation Between LC-MS/MS and GC-MS for Small Molecule Quantification Utilizing Diphenylmethanol-d5. Benchchem.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis (JFDA).
  • Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI.

Sources

Safety & Regulatory Compliance

Safety

Essential Protective Measures for Handling (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol

This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (CAS No. 1040376-47-5).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol (CAS No. 1040376-47-5). Given the limited publicly available safety data for this specific compound, the following recommendations are grounded in a thorough hazard assessment of structurally similar compounds, namely brominated aromatic alcohols. This approach ensures a robust, risk-based safety protocol for laboratory personnel.

The foundational principle of laboratory safety dictates a multi-layered approach, where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential chemical hazards.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a thorough hazard assessment to determine the necessary PPE for any given task.[2][3] This guide is designed to inform that assessment.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for the title compound is not widely available[4], its structure suggests potential hazards common to brominated aromatic compounds and alcohols. These include:

  • Skin and Eye Irritation: Aromatic alcohols can cause significant irritation upon contact.[5] Brominated compounds may exacerbate this and can be absorbed through the skin.[6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system.[5]

  • Toxicity: Halogenated organic compounds can present acute and chronic toxicity risks.[6][7]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and ingestion.

Core PPE Requirements: A Multi-Barrier System

A complete PPE ensemble is mandatory when handling (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol. Minimum PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This must be supplemented based on the specific procedures performed.

  • Chemical Splash Goggles: These are required for all "wet chemistry" operations, including preparing solutions, transfers, and reactions.[8][9] They must provide a complete seal around the eyes and conform to ANSI Z87.1 standards.[1]

  • Face Shield: A face shield must be worn in addition to chemical splash goggles whenever there is a significant splash hazard, such as when transferring large volumes or working with reactions under pressure.[1][10]

  • Gloves: The selection of an appropriate glove material is critical. Given the aromatic and alcoholic nature of the compound, a multi-layered glove strategy is recommended for anything beyond incidental contact.

    • Primary Glove (Inner): A thin, disposable nitrile glove provides dexterity and a preliminary barrier.

    • Secondary Glove (Outer): For prolonged handling or risk of immersion, a more robust glove such as butyl rubber or neoprene should be worn over the nitrile glove.[11][12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[13]

  • Laboratory Coat: A flame-resistant lab coat with snug-fitting cuffs is required.[11] It should be fully buttoned to provide maximum coverage.

  • Additional Protection: For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Standard procedure dictates that this compound should be handled within a certified chemical fume hood to minimize inhalation exposure.[14][15] If engineering controls like a fume hood are not feasible or during a large-scale spill where exposure limits may be exceeded, respiratory protection is necessary.[3]

  • Respirator Use: Respirator use requires enrollment in a formal Respiratory Protection Program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[3][8][16]

  • Respirator Type: For dusts or aerosols, a NIOSH-approved N95 respirator may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges would be required.[5]

Table 1: PPE Selection Guide for Common Laboratory Tasks

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety Glasses with Side ShieldsNitrile GlovesLab CoatRequired if not in a fume hood
Preparing Solutions Chemical Splash GogglesDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Lab CoatWork within a Chemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Lab Coat & Chemical ApronWork within a Chemical Fume Hood
Large-Scale Transfer Chemical Splash Goggles & Face ShieldDouble-Gloved (Nitrile inner, Neoprene/Butyl outer)Lab Coat & Chemical ApronWork within a Chemical Fume Hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Butyl or Neoprene GlovesChemical Resistant Suit/CoverallsAir-Purifying Respirator with Organic Vapor Cartridges
Operational and Disposal Plans

Proper procedure extends beyond simply wearing PPE; it includes the correct sequence for donning and doffing, as well as disposal protocols to prevent secondary contamination.

The sequence of putting on and taking off PPE is designed to minimize exposure to contaminants.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Goggles/ Face Shield D2->D3 D4 4. Gloves (Outer gloves last) D3->D4 F1 1. Outer Gloves F2 2. Chemical Apron F1->F2 F3 3. Goggles/ Face Shield F2->F3 F4 4. Lab Coat F3->F4 F5 5. Inner Gloves F4->F5 F6 6. Respirator (if worn) F5->F6 Wash Wash Hands Thoroughly F6->Wash caption Fig. 1: PPE Donning and Doffing Workflow

Caption: Fig. 1: PPE Donning and Doffing Workflow

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, lifting the upper and lower eyelids.[13][17] Seek immediate medical attention.

  • Spill: Evacuate the immediate area. For a small spill within a fume hood, use an inert absorbent material. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.[13]

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Gloves, wipes, and other disposables: Place them in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Lab Coats: Do not launder these at home. Use a professional laboratory laundry service. If grossly contaminated, dispose of as hazardous waste according to institutional guidelines.

This procedural guide is built upon established safety principles from regulatory bodies like OSHA and NIOSH to ensure you are equipped with the knowledge to handle (4-Bromophenyl)(2-methoxy-5-methylphenyl)methanol with the utmost care and safety.[18][19]

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information, National Library of Medicine. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Safety in the Workplace. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Labelmaster. [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Personal Protective Equipment for Chemical Exposures. University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Bromine. University of California, Santa Cruz. [Link]

  • NIOSH Table 1,2 & 3. UCAR Chemical Exposure Control Document. [Link]

  • Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC), National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Bromine. Rutgers University, Environmental Health and Safety. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]

  • Safer Handling of Alcohol in the Laboratory. National Science Teaching Association (NSTA). [Link]

  • Safety Data Sheet: Bromine. MilliporeSigma. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

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